Clocortolone
Description
Structure
2D Structure
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTMADLUXIRMGX-RFPWEZLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)Cl)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClFO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901333489 | |
| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.50e-02 g/L | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4828-27-7, 34097-16-0 | |
| Record name | Clocortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4828-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clocortolone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004828277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00838 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901333489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Clocortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.096 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8ZUB7XE0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Clocortolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014976 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Glucocorticoid Receptor Binding Affinity of Clocortolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Clocortolone and Glucocorticoid Receptor Interaction
This compound pivalate, the commercially available form of this compound, is a synthetic glucocorticoid used topically for its anti-inflammatory and antipruritic properties.[1][2] Like all corticosteroids, its mechanism of action is primarily mediated through its binding to and activation of the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3][4]
The chemical structure of this compound pivalate includes halogenation at the C-6 (fluorine) and C-9 (chlorine) positions of the steroid nucleus. This structural feature is significant as halogenation is known to enhance the receptor affinity of corticosteroids.[5] While the addition of a large pivalate group at the C-21 position might theoretically hinder binding, the enhanced affinity from the halogen groups is thought to counteract this effect. Upon topical application, this compound penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus, where it modulates the expression of target genes to exert its therapeutic effects.
Glucocorticoid Receptor Signaling Pathway
The binding of a glucocorticoid agonist like this compound to the GR initiates a cascade of molecular events. In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex. Ligand binding leads to the dissociation of this complex, nuclear translocation of the GR, and its subsequent interaction with glucocorticoid response elements (GREs) on the DNA. This interaction modulates the transcription of genes involved in inflammation and immune responses.
Quantitative Analysis of Glucocorticoid Receptor Binding
The affinity of a corticosteroid for the GR is a key determinant of its potency. This is typically quantified by its Relative Binding Affinity (RBA), which is determined through competitive radioligand binding assays. In these assays, the test compound's ability to displace a radiolabeled ligand (commonly ³H-dexamethasone) from the GR is measured. The results are expressed relative to a standard, usually dexamethasone, which is assigned an RBA of 100.
Note: Despite extensive searches of scientific literature, a specific RBA value for this compound could not be identified. The following table presents the RBA of other common topical corticosteroids for comparative context.
| Corticosteroid | Relative Binding Affinity (RBA)¹ |
| Dexamethasone | 100 |
| Mometasone Furoate | 2180 |
| Fluticasone Propionate | 1800 |
| Budesonide | 935 |
| Triamcinolone Acetonide | 186 |
| This compound Pivalate | Data Not Available |
¹RBA values can vary between studies depending on the experimental conditions.
Experimental Protocol: Competitive Radioligand Binding Assay for GR Affinity
The following is a detailed methodology for a typical competitive radioligand binding assay used to determine the GR affinity of a test compound.
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Test compound (unlabeled corticosteroid)
-
Radiolabeled ligand (e.g., [³H]-dexamethasone)
-
Recombinant human GR or cytosolic preparation from a suitable cell line
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Wash buffer
-
Glass fiber filters
-
Scintillation cocktail
-
96-well microplates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the unlabeled test compound.
-
Prepare a solution of the radiolabeled ligand at a fixed concentration (typically near its Kd value).
-
Prepare the GR-containing solution.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add the diluted unlabeled test compound to the appropriate wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled dexamethasone).
-
Add the GR preparation to all wells.
-
Initiate the binding reaction by adding the radiolabeled ligand to all wells.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 18-24 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The GR-bound radioligand will be trapped on the filter, while the unbound ligand will pass through.
-
Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The RBA can be calculated using the following formula: (IC₅₀ of reference standard / IC₅₀ of test compound) x 100.
-
Conclusion
This compound is a mid-potency topical corticosteroid that exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor. While the precise quantitative measure of its binding affinity (RBA or Kd) is not documented in readily available scientific literature, its structural characteristics, particularly halogenation, suggest a significant affinity for the GR. The methodologies and comparative data presented in this guide provide a framework for researchers and drug development professionals to understand and evaluate the GR-binding properties of this compound within the broader context of corticosteroid pharmacology. Further studies are warranted to definitively quantify the GR binding affinity of this compound to allow for more direct comparisons with other agents in its class.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 4. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Clocortolone: An In-depth Technical Guide on its Anti-inflammatory and Immunosuppressive Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anti-inflammatory and immunosuppressive properties of the synthetic corticosteroid, clocortolone. The document details its mechanism of action, supported by quantitative data from preclinical and clinical studies, and outlines the experimental protocols used to evaluate its efficacy.
Executive Summary
This compound is a mid-potency topical corticosteroid utilized for the management of various inflammatory and pruritic dermatoses.[1][2] Its therapeutic effects stem from its activity as a glucocorticoid receptor (GR) agonist.[3][4] Upon binding to the GR, this compound modulates the expression of a multitude of genes, leading to a multifaceted anti-inflammatory and immunosuppressive response. This includes the suppression of pro-inflammatory cytokines and the induction of anti-inflammatory proteins.[5] This guide will delve into the molecular pathways influenced by this compound, present available quantitative data on its activity, and provide detailed experimental methodologies for its characterization.
Mechanism of Action
This compound, as a member of the corticosteroid class, exerts its effects through a well-established genomic mechanism mediated by the glucocorticoid receptor. This process can be broadly categorized into transactivation and transrepression.
2.1 Glucocorticoid Receptor Activation and Gene Regulation
Upon topical application, this compound penetrates the skin and binds to cytosolic glucocorticoid receptors. This binding event triggers a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus. Inside the nucleus, the this compound-GR complex can either dimerize and bind to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory genes (transactivation), or it can interfere with the activity of other transcription factors, such as NF-κB and AP-1, to suppress the expression of pro-inflammatory genes (transrepression).
2.2 Key Signaling Pathways Modulated by this compound
The anti-inflammatory and immunosuppressive effects of this compound are a consequence of its influence on several key signaling pathways:
-
Inhibition of the Phospholipase A2 (PLA2) Pathway: A primary mechanism of corticosteroid action is the induction of lipocortin-1 (annexin A1). Lipocortin-1 inhibits the activity of phospholipase A2, an enzyme responsible for the release of arachidonic acid from cell membranes. By inhibiting PLA2, this compound effectively curtails the production of potent inflammatory mediators, including prostaglandins and leukotrienes.
-
Suppression of the NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. Glucocorticoids, including this compound, can inhibit NF-κB signaling through multiple mechanisms. One key mechanism is the induction of the inhibitor of κBα (IκBα), which sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.
-
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK signaling pathway plays a significant role in cellular responses to inflammatory stimuli. Glucocorticoids can interfere with the MAPK pathway, although the exact mechanisms are complex and can be cell-type specific. One identified mechanism involves the induction of MAPK phosphatase-1 (MKP-1), which dephosphorylates and inactivates key MAPK proteins like p38 and JNK, thereby reducing the inflammatory response.
Visualizing the Molecular Mechanisms
The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound's activity.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Inhibition of the NF-κB Signaling Pathway.
Caption: Modulation of the MAPK Signaling Pathway.
Caption: Glucocorticoid Receptor Binding Assay Workflow.
Quantitative Assessment of Anti-inflammatory and Immunosuppressive Activity
The potency and efficacy of this compound have been evaluated through various in vitro and in vivo assays. The following tables summarize the available quantitative data.
Table 1: In Vitro Anti-inflammatory and Immunosuppressive Activity of this compound
| Assay Type | Cell Line/System | Endpoint Measured | Result | Reference |
| Vasoconstrictor Assay | Human Skin | Skin Blanching | Classified as a medium-potency (Class 4) corticosteroid. | |
| Phospholipase A2 Inhibition | Rat Cultured Smooth Muscle Cells | Inhibition of forskolin-induced PLA2 release | Dexamethasone (a potent corticosteroid) almost completely blocked release at 10 nM. This compound is expected to have a similar, though potentially less potent, effect. | |
| Cytokine Release Inhibition | Human Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of LPS-induced cytokine release | Dexamethasone in combination with a p38 MAPK inhibitor showed greater inhibition of IL-1β, IL-6, and MIP-1α than dexamethasone alone. | |
| T-Lymphocyte Proliferation | Human PBMCs | Inhibition of mitogen-stimulated proliferation | Corticosteroids can inhibit T-cell proliferation; specific quantitative data for this compound is not readily available. |
Note: Specific IC50 or Ki values for this compound in many of these assays are not widely published in publicly available literature. The data presented often relies on comparative potency assessments or studies on other corticosteroids with similar mechanisms.
Table 2: Clinical Efficacy of this compound Pivalate 0.1% Cream
| Condition | Study Design | Key Outcome Measures | Results | Reference |
| Eczema/Atopic Dermatitis | Double-blind, paired-comparison vs. placebo (n=100) | Objective and subjective rating parameters | Statistically significant superiority over placebo. | |
| Atopic Dermatitis | Randomized, controlled trials | Improvement in signs and symptoms | More effective than vehicle. | |
| Psoriasis Vulgaris | Randomized, controlled trials | Improvement in signs and symptoms | More effective than vehicle. | |
| Facial Dermatoses (Seborrheic dermatitis, atopic dermatitis, psoriasis) | Open-label (n=38) | Investigator-assessed response | 66% of patients showed good-to-excellent responses after 21 days. |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the anti-inflammatory and immunosuppressive activity of this compound.
5.1 Glucocorticoid Receptor Binding Assay
This assay determines the affinity of a compound for the glucocorticoid receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound for the glucocorticoid receptor.
-
Principle: A competitive binding assay is performed using a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and a source of glucocorticoid receptors (e.g., rat liver cytosol or recombinant human GR). The ability of unlabeled this compound to displace the radiolabeled ligand is measured.
-
Materials:
-
Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)
-
Unlabeled this compound
-
Glucocorticoid receptor preparation
-
Assay buffer
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate a fixed concentration of radiolabeled glucocorticoid with the glucocorticoid receptor preparation in the presence of varying concentrations of unlabeled this compound or vehicle control.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radiolabeled ligand using a method such as filtration through a glass fiber filter.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
The data is then analyzed to calculate the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
-
5.2 Vasoconstrictor (McKenzie-Stoughton) Assay
This in vivo assay is used to determine the potency of topical corticosteroids.
-
Objective: To assess the vasoconstrictive properties of this compound as a surrogate for its anti-inflammatory potency.
-
Principle: The application of a topical corticosteroid to the skin causes localized vasoconstriction, resulting in skin blanching. The degree of blanching is visually assessed and scored.
-
Materials:
-
This compound cream (0.1%)
-
Vehicle control
-
Occlusive dressing (optional)
-
-
Procedure:
-
Select healthy human volunteers with no skin diseases on the test area (typically the forearm).
-
Apply a small, standardized amount of this compound cream and vehicle control to designated sites on the skin.
-
The sites may be covered with an occlusive dressing for a specified period.
-
After a defined time, the dressing is removed, and the sites are cleaned.
-
At various time points post-application, the degree of skin blanching at each site is visually assessed and scored by trained observers on a scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching).
-
The scores are then used to compare the potency of this compound to other corticosteroids.
-
5.3 Phospholipase A2 (PLA2) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of phospholipase A2.
-
Objective: To determine the inhibitory effect of this compound on PLA2 activity.
-
Principle: The assay measures the release of a labeled fatty acid from a phospholipid substrate by PLA2. The inhibition of this release in the presence of this compound is quantified.
-
Materials:
-
Purified or cellular PLA2
-
Radiolabeled phospholipid substrate (e.g., [³H]-arachidonic acid labeled phosphatidylcholine)
-
This compound
-
Assay buffer
-
-
Procedure:
-
Pre-incubate the PLA2 enzyme preparation with various concentrations of this compound or vehicle control.
-
Initiate the enzymatic reaction by adding the radiolabeled phospholipid substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature.
-
Stop the reaction and separate the released radiolabeled fatty acid from the unhydrolyzed substrate using a method like thin-layer chromatography (TLC) or a lipid extraction procedure.
-
Quantify the amount of released radiolabeled fatty acid.
-
Calculate the percentage of inhibition of PLA2 activity at each concentration of this compound to determine the IC50 value.
-
5.4 T-Lymphocyte Proliferation Assay
This assay assesses the effect of a compound on the proliferation of T-lymphocytes.
-
Objective: To evaluate the immunosuppressive potential of this compound by measuring its effect on T-cell proliferation.
-
Principle: T-lymphocytes are stimulated to proliferate in vitro using a mitogen (e.g., phytohemagglutinin (PHA)) or a specific antigen. The extent of proliferation is measured in the presence and absence of the test compound.
-
Materials:
-
Isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells
-
Cell culture medium
-
T-cell mitogen (e.g., PHA)
-
This compound
-
Method for assessing proliferation (e.g., [³H]-thymidine incorporation or a dye dilution assay like CFSE)
-
-
Procedure:
-
Culture PBMCs or purified T-cells in a multi-well plate.
-
Treat the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a mitogen.
-
Incubate the cells for a period of time (typically 48-72 hours).
-
Assess cell proliferation:
-
[³H]-thymidine incorporation: Add [³H]-thymidine to the cultures for the last few hours of incubation. Harvest the cells and measure the amount of incorporated radioactivity.
-
CFSE dye dilution: Label the cells with CFSE dye before stimulation. As the cells divide, the dye is distributed equally between daughter cells, and the fluorescence intensity decreases. Analyze the fluorescence by flow cytometry.
-
-
Calculate the percentage of inhibition of proliferation at each concentration of this compound to determine the IC50 value.
-
Conclusion
This compound is a well-established topical corticosteroid with a multifaceted anti-inflammatory and immunosuppressive mechanism of action. Its clinical efficacy is attributed to its ability to modulate gene expression through the glucocorticoid receptor, leading to the inhibition of key inflammatory pathways, including the phospholipase A2, NF-κB, and MAPK signaling cascades. While extensive quantitative in vitro data for this compound itself is not always readily available in the public domain, its classification as a mid-potency corticosteroid is supported by vasoconstrictor assays and a long history of clinical use. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel anti-inflammatory and immunosuppressive agents. Further research to generate more specific quantitative data for this compound in various in vitro assays would be beneficial for a more detailed comparative analysis with other corticosteroids.
References
- 1. [PDF] Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review | Semantic Scholar [semanticscholar.org]
- 2. droracle.ai [droracle.ai]
- 3. Bioequivalence Vasoconstriction Assay Studies for Topical Corticosteroids - BioPharma Services [biopharmaservices.com]
- 4. gmp-compliance.org [gmp-compliance.org]
- 5. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis and Characterization of Clocortolone and its Esters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the synthetic corticosteroid, clocortolone, and its esters, with a primary focus on the commercially available this compound pivalate. Detailed methodologies for key synthetic transformations and analytical characterization are presented. This document summarizes key quantitative data in structured tables and includes visualizations of the synthetic workflow and the compound's mechanism of action to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction
This compound is a mid-potency topical corticosteroid used for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2] Its therapeutic efficacy is often enhanced by esterification of the C21-hydroxyl group, which increases its lipophilicity and subsequent penetration into the skin.[3] The most common ester is this compound pivalate, known for its favorable safety profile and efficacy.[3][4] This guide details the synthetic pathways to this compound and its esters, along with their structural and analytical characterization.
Synthesis of this compound and its Esters
The synthesis of this compound and its subsequent esterification to form this compound pivalate involves multi-step chemical transformations.
Synthesis of this compound
A reported manufacturing process for this compound involves the reaction of 6α-fluoro-16α-methyl-21-hydroxy-1,4,9(11)-pregnatriene-3,20-dione with tert-butyl hypochlorite.
Synthesis of this compound Pivalate
A detailed multi-step synthesis for this compound pivalate derivatives has been described, starting from 2-hydroxypregna-4,9(11),16-triene-3,20-dione-21-acetate. The key transformations involve methylation, epoxidation, fluorination, dehydrogenation, chlorination, hydrolysis, and final esterification.
A more direct method involves the esterification of this compound.
Synthesis of Other this compound Esters
Experimental Protocols
General Instrumentation
High-Performance Liquid Chromatography (HPLC) is a key analytical technique for monitoring the progress of reactions and assessing the purity of the final products. A typical system for the analysis of this compound and its derivatives is a C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation.
Synthesis of this compound Pivalate from this compound
This protocol is adapted from patent literature.
Materials:
-
This compound
-
Methylene Chloride
-
N,N-Dimethylaminopyridine (DMAP)
-
Pivaloyl Chloride
-
Diluted Hydrochloric Acid
-
Water
-
Sodium Sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in methylene chloride.
-
Add N,N-Dimethylaminopyridine (5.0 eq).
-
Add pivaloyl chloride (2.0 eq) to the mixture.
-
Stir the reaction mixture overnight.
-
Wash the mixture with diluted hydrochloric acid and then with water.
-
Separate the organic layer, dry it with sodium sulfate, and evaporate to dryness to obtain crude this compound pivalate.
-
Purify the crude product by crystallization from a methanol-methylene chloride mixture.
Data Presentation
Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight | CAS Number |
| This compound | C₂₂H₂₈ClFO₄ | 410.9 g/mol | 4828-27-7 |
| This compound Pivalate | C₂₇H₃₆ClFO₅ | 495.0 g/mol | 34097-16-0 |
| This compound Acetate | C₂₄H₃₀ClFO₅ | 452.95 g/mol | 4258-85-9 |
Spectroscopic Data for this compound Pivalate
¹³C NMR Spectral Data of this compound Pivalate
| Carbon Atom | Chemical Shift (ppm) |
| Data sourced from publicly available databases and may not be fully assigned. |
LC-MS Data of this compound Pivalate
| Parameter | Value |
| Precursor m/z | 495.236 |
| Adduct | [M+H]⁺ |
| Top 5 Peaks (m/z) | |
| 1 | 171.079941 |
| 2 | 147.079773 |
| 3 | 121.065041 |
| 4 | 235.111603 |
| 5 | 278.165710 |
Note: Detailed experimental ¹H NMR and comprehensive mass spectrometry data for this compound, and full characterization data for this compound acetate and caproate are not extensively available in the reviewed public literature.
Visualizations
Synthetic Workflow
Caption: Multi-step synthesis of this compound pivalate.
Mechanism of Action: Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Mechanism of Action: Inhibition of Phospholipase A₂
Caption: Inhibition of Phospholipase A₂ by this compound.
Conclusion
This guide has provided a detailed overview of the synthesis and characterization of this compound and its esters, with a particular emphasis on this compound pivalate. The synthetic pathways, while complex, are well-documented in patent literature, providing a solid foundation for further research and development. The characterization data, though not exhaustive for all derivatives in the public domain, confirms the structures of the key compounds. The mechanism of action, typical of corticosteroids, is well-understood and provides a clear basis for its anti-inflammatory effects. This compilation of information serves as a valuable resource for professionals in the field of medicinal chemistry and drug development.
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. jcadonline.com [jcadonline.com]
The Structural Symphony of a Mid-Potency Corticosteroid: An In-depth Guide to the Structure-Activity Relationship of Clocortolone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Clocortolone, a synthetic corticosteroid, has carved a niche in the therapeutic landscape for its effective management of various dermatological conditions. Its efficacy, like all corticosteroids, is intricately linked to its molecular architecture. This technical guide delves into the core principles of the structure-activity relationship (SAR) of this compound derivatives, providing a comprehensive overview for researchers, scientists, and drug development professionals. By understanding how subtle modifications to the this compound scaffold influence its pharmacological profile, we can unlock pathways to designing more potent and safer anti-inflammatory agents.
The this compound Backbone: A Foundation for Activity
This compound is a fluorinated and chlorinated pregnane-based steroid. Its fundamental structure, shared with other glucocorticoids, is a four-ring system. The key to its anti-inflammatory prowess lies in its ability to bind to and activate the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates the expression of genes involved in inflammation.[1] The specific functional groups appended to this core structure dictate the affinity for the GR, as well as the pharmacokinetic and pharmacodynamic properties of the molecule.[2][3]
Several key structural modifications distinguish this compound and its derivatives, enhancing their therapeutic profile:
-
Halogenation at C6 and C9: The presence of a fluorine atom at the 6α position and a chlorine atom at the 9α position significantly enhances the glucocorticoid and anti-inflammatory activity of the molecule.[2][3] This dual halogenation is a hallmark of this compound and contributes to its classification as a mid-potency corticosteroid.
-
Methylation at C16: A methyl group at the 16α position is a common feature in many synthetic corticosteroids. Its primary role is to minimize the mineralocorticoid side effects, which are responsible for salt and water retention.
-
Esterification at C21: The hydroxyl group at the C21 position is a prime site for esterification. This modification is crucial for enhancing the lipophilicity of the drug, which in turn improves its penetration through the stratum corneum of the skin. The nature of the ester group significantly influences the potency and duration of action. The most well-studied derivative is this compound pivalate, where the pivalate ester provides a bulky, lipophilic moiety.
Quantitative Analysis of Structural Modifications
Table 1: Glucocorticoid Receptor (GR) Binding Affinity of this compound Derivatives
| Derivative | Modification | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| This compound | - | Data not available | |
| This compound Pivalate | 21-pivalate ester | Moderate | |
| This compound Caproate | 21-caproate ester | Data not available | |
| (9R,16R)-9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3, 20-dione-11,21-dipivalate | 11,21-dipivalate ester | Potentially higher than pivalate |
Note: The RBA is a measure of the affinity of a compound for the glucocorticoid receptor compared to dexamethasone, a potent synthetic glucocorticoid.
Table 2: Anti-Inflammatory Potency of this compound Derivatives (Vasoconstrictor Assay)
| Derivative | Modification | Vasoconstrictor Potency (McKenzie-Stoughton Assay) | Reference |
| This compound Pivalate (0.1%) | 21-pivalate ester | Mid-potency (Class IV) | |
| Other this compound Esters | - | Data not available for direct comparison | |
| Compound I, II, III (from patent CN103524587A) | Modifications at C6, C4, and C11/21 | Claimed to have "better anti-inflammatory action" |
Note: The McKenzie-Stoughton vasoconstrictor assay is a common in vivo method to assess the potency of topical corticosteroids. The potency is ranked in classes from I (most potent) to VII (least potent).
Experimental Protocols: Unveiling the Activity
The evaluation of this compound derivatives relies on a battery of in vitro and in vivo assays. Below are detailed methodologies for key experiments cited in the study of corticosteroids.
Synthesis of this compound Derivatives
The synthesis of this compound derivatives typically starts from a suitable steroid precursor. The following is a generalized workflow for the preparation of this compound esters, based on information from patent literature.
Detailed Methodology for Esterification at C21 (Example: Pivalate Ester):
-
Dissolution: Dissolve this compound in a suitable aprotic solvent (e.g., pyridine or dichloromethane).
-
Acylation: Add pivaloyl chloride or pivalic anhydride to the solution. The reaction is typically carried out at room temperature.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the reaction with water or a dilute acid.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Glucocorticoid Receptor (GR) Binding Assay
This assay measures the affinity of a test compound for the glucocorticoid receptor.
References
- 1. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation into Clocortolone's Effects on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocortolone pivalate, a mid-potency topical corticosteroid, is primarily utilized in dermatology for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1][2][3] Its therapeutic effects are largely attributed to its ability to modulate the production of cytokines, key signaling molecules that regulate inflammatory responses. This technical guide provides a preliminary investigation into the effects of this compound on cytokine production, detailing the underlying molecular mechanisms, experimental protocols for in vitro analysis, and a summary of expected quantitative outcomes based on the established actions of corticosteroids. While specific quantitative data for this compound is limited in publicly available literature, this guide extrapolates from the well-understood pharmacology of its class to provide a robust framework for research and development professionals.
Mechanism of Action: Glucocorticoid Receptor-Mediated Cytokine Suppression
The anti-inflammatory effects of this compound, like other corticosteroids, are mediated through its interaction with the glucocorticoid receptor (GR).[1][4] Upon topical application, this compound penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its dissociation from a multi-protein complex and subsequent translocation into the nucleus.
Once in the nucleus, the this compound-GR complex can modulate gene expression through several mechanisms to suppress cytokine production:
-
Transrepression: The activated GR can directly bind to and inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism prevents these factors from binding to their respective DNA response elements, thereby inhibiting the transcription of genes encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), and various interleukins (ILs).
-
Transactivation: The GR can also bind to Glucocorticoid Response Elements (GREs) in the promoter regions of certain genes, leading to the upregulation of anti-inflammatory proteins. One such protein is IκBα, an inhibitor of NF-κB. By increasing the synthesis of IκBα, corticosteroids effectively sequester NF-κB in the cytoplasm, further preventing its pro-inflammatory signaling.
-
mRNA Destabilization: Corticosteroids can also reduce the stability of mRNA transcripts for certain pro-inflammatory cytokines, leading to their decreased translation and subsequent protein expression.
The culmination of these actions is a potent suppression of the inflammatory cascade, making this compound an effective treatment for various inflammatory dermatoses.
Data Presentation: Expected Effects on Cytokine Production
| Cytokine | Expected Effect of this compound | Rationale |
| Pro-inflammatory Cytokines | ||
| TNF-α | Significant Inhibition | A primary target of NF-κB, which is directly inhibited by the activated Glucocorticoid Receptor. |
| Interleukin-1β (IL-1β) | Significant Inhibition | Transcription is heavily dependent on the NF-κB signaling pathway. |
| Interleukin-6 (IL-6) | Significant Inhibition | Another key pro-inflammatory cytokine whose expression is downregulated by corticosteroids. |
| Interleukin-8 (IL-8) | Significant Inhibition | A chemokine involved in neutrophil recruitment, its production is suppressed by glucocorticoids. |
| Interferon-gamma (IFN-γ) | Inhibition | While primarily a product of T-cells, its production can be indirectly suppressed by corticosteroids. |
| Anti-inflammatory Cytokines | ||
| Interleukin-10 (IL-10) | Variable / Potential Inhibition | Glucocorticoids have been shown to inhibit the production of most cytokines, including the anti-inflammatory IL-10. |
Experimental Protocols
The following provides a detailed methodology for a key experiment to investigate the effects of this compound on cytokine production in vitro.
In Vitro Assay for this compound-Mediated Inhibition of LPS-Induced Cytokine Production in Human Monocytes
1. Objective:
To determine the dose-dependent effect of this compound pivalate on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by human monocytes stimulated with lipopolysaccharide (LPS).
2. Materials:
-
This compound pivalate (analytical grade)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Enzyme-linked immunosorbent assay (ELISA) kits for human TNF-α and IL-6
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
3. Methods:
-
Cell Culture:
-
If using primary human PBMCs, isolate them from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
If using a cell line like THP-1, maintain the cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin. For experiments, differentiate THP-1 cells into a macrophage-like phenotype using phorbol 12-myristate 13-acetate (PMA).
-
-
Preparation of this compound Solutions:
-
Prepare a high-concentration stock solution of this compound pivalate in DMSO.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
-
-
Experimental Procedure:
-
Seed the cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle control (medium with the same concentration of DMSO) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include a negative control group with no LPS stimulation.
-
Incubate the plates for a predetermined time (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, collect the cell culture supernatants and store them at -80°C until cytokine analysis.
-
Perform a cell viability assay on the remaining cells to ensure that the observed effects on cytokine production are not due to cytotoxicity of the compound.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the LPS-stimulated vehicle control.
-
Plot the dose-response curve and determine the IC50 value (the concentration of this compound that causes 50% inhibition of cytokine production).
-
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways involved in the anti-inflammatory action of this compound.
Caption: this compound's mechanism of action on cytokine production.
Experimental Workflow
Caption: Workflow for in vitro cytokine inhibition assay.
Conclusion
This compound pivalate exerts its anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines through a well-defined mechanism involving the glucocorticoid receptor and the inhibition of key transcription factors like NF-κB. While specific quantitative data for this compound's in vitro effects are not extensively documented in public literature, the established pharmacology of corticosteroids provides a strong basis for predicting its inhibitory profile on cytokines such as TNF-α and various interleukins. The experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the immunomodulatory properties of this compound and related compounds. Future in vitro studies are warranted to establish a precise quantitative understanding of this compound's impact on a broader range of cytokines and to further elucidate its therapeutic potential.
References
- 1. Cytokines and Glucocorticoid Receptor Signaling: Relevance to Major Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gene Expression Control by Glucocorticoid Receptors during Innate Immune Responses [frontiersin.org]
- 3. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling of Clocortolone Pivalate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clocortolone pivalate is a mid-potency synthetic corticosteroid used topically for the relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[1][2][3] Its chemical name is 9-chloro-6α-fluoro-11β, 21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-pivalate.[3][4] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of drug development and manufacturing, ensuring the safety and efficacy of the medication. Impurities can originate from the synthesis process, degradation of the drug substance over time, or interaction with excipients.
This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation, identification, and quantification of this compound pivalate and its related impurities. The protocol includes procedures for forced degradation studies to demonstrate the stability-indicating nature of the method, which is essential for quality control and stability testing.
Experimental Protocols
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this analysis.
Table 1: HPLC Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Purified Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0-10 min: 40% B; 10-35 min: 40-70% B; 35-40 min: 70% B; 40-42 min: 70-40% B; 42-50 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 50 minutes |
Preparation of Solutions
-
Diluent: A mixture of Acetonitrile and Water (50:50 v/v).
-
Standard Stock Solution (this compound Pivalate): Accurately weigh and dissolve approximately 25 mg of this compound Pivalate Reference Standard (RS) in the diluent in a 50 mL volumetric flask to obtain a concentration of about 500 µg/mL.
-
Working Standard Solution: Dilute 1.0 mL of the Standard Stock Solution to 100 mL with the diluent to get a final concentration of 5 µg/mL.
-
Sample Solution: Accurately weigh and dissolve a quantity of the drug substance equivalent to 25 mg of this compound pivalate in the diluent in a 50 mL volumetric flask. Dilute to volume to obtain a concentration of about 500 µg/mL.
Forced Degradation Study Protocol
To establish the stability-indicating capability of the method, forced degradation studies are performed on the this compound pivalate drug substance.
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Reflux the solution at 80°C for 2 hours. Cool the solution and neutralize with 1 mL of 1N NaOH. Dilute to 10 mL with diluent.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 0.1N NaOH. Reflux the solution at 80°C for 1 hour. Cool the solution and neutralize with 1 mL of 0.1N HCl. Dilute to 10 mL with diluent.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to 10 mL with diluent.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 105°C in a hot air oven for 24 hours. Prepare a sample solution from the stressed solid as per the "Sample Solution" preparation method.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber for 7 days. Prepare a sample solution from the stressed solid.
Data Presentation
Known and Potential Impurities
Research has identified several process-related impurities and potential degradation products of this compound pivalate.
Table 2: Known Impurities of this compound Pivalate
| Impurity | Chemical Name | Type |
| Impurity I | (6R,9R,16R)-9-chloro-6β-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate | Process/Degradation |
| Impurity II | (9R,16R)-9-chloro-4-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-21-pivalate | Process/Degradation |
| Impurity III | (9R,16R)-9-chloro-6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione-11,21-dipivalate | Process/Degradation |
| This compound | 9-chloro-6α-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione | Hydrolytic Degradant |
Forced Degradation Results (Hypothetical Data)
The following table summarizes hypothetical results from the forced degradation study, demonstrating the method's ability to separate the main peak from its degradation products.
Table 3: Summary of Forced Degradation Study Results
| Stress Condition | % Assay of this compound Pivalate | % Total Impurities | Remarks |
| No Stress | 99.9 | 0.1 | No significant degradation |
| Acid Hydrolysis (1N HCl) | 85.2 | 14.8 | Significant degradation observed |
| Base Hydrolysis (0.1N NaOH) | 78.5 | 21.5 | Major degradation observed |
| Oxidation (3% H₂O₂) | 92.1 | 7.9 | Moderate degradation |
| Thermal (105°C) | 98.5 | 1.5 | Minor degradation |
| Photolytic (UV/Vis) | 97.8 | 2.2 | Minor degradation |
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logic of the forced degradation studies.
Caption: Experimental workflow for HPLC impurity profiling.
Caption: Logical workflow for forced degradation studies.
Conclusion
The described RP-HPLC method is precise, specific, and stability-indicating for the determination of related substances in this compound Pivalate. The forced degradation studies confirm that the method can effectively separate the main active ingredient from its degradation products formed under various stress conditions. This application note provides a comprehensive framework for researchers and quality control analysts to implement a reliable impurity profiling method for this compound pivalate, ensuring product quality and regulatory compliance.
References
- 1. Identification and characterization of three impurities in this compound pivalate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Cloderm (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Assays for Topical Corticosteroid Efficacy
Audience: Researchers, scientists, and drug development professionals.
Introduction: Topical corticosteroids are a cornerstone of dermatological therapy, primarily due to their potent anti-inflammatory and immunosuppressive effects. Their mechanism of action is primarily mediated by binding to the cytosolic glucocorticoid receptor (GR). Upon binding, the activated GR complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the transactivation of genes encoding anti-inflammatory proteins and the transrepression of genes encoding pro-inflammatory proteins, such as cytokines, chemokines, and adhesion molecules.
Evaluating the efficacy of new or existing topical corticosteroid formulations is crucial in drug development. In vitro assays provide a powerful, controlled, and high-throughput means to screen and characterize the potency of these compounds before proceeding to more complex and costly preclinical and clinical studies. These assays can quantify a compound's ability to interact with its target receptor, modulate inflammatory pathways, and exert an anti-inflammatory effect in relevant skin cell models.
This document provides detailed protocols and comparative data for key in vitro assays used to assess the efficacy of topical corticosteroids.
Glucocorticoid Receptor (GR) Binding Assay
Principle: This assay quantifies the affinity of a corticosteroid for the glucocorticoid receptor. It is a competitive binding assay where the test corticosteroid competes with a radiolabeled ligand (e.g., [³H]dexamethasone) for binding to the GR in a cell lysate preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated to represent the binding affinity. A lower Ki value signifies a higher binding affinity.
Experimental Protocol:
-
Preparation of Receptor Source:
-
Culture cells with high GR expression (e.g., human A549 lung carcinoma cells or HaCaT keratinocytes) to confluence.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10 mM sodium molybdate, 1 mM DTT, and protease inhibitors) to prepare a cytosolic extract containing the GR.
-
Centrifuge the lysate at 100,000 x g for 60 minutes at 4°C to obtain the cytosol (supernatant).
-
-
Competitive Binding Reaction:
-
In a 96-well plate, add a constant amount of the cytosolic extract.
-
Add a fixed concentration of radiolabeled [³H]dexamethasone (e.g., 1-5 nM).
-
Add increasing concentrations of the unlabeled test corticosteroid (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
For determining non-specific binding, add a high concentration (e.g., 1000-fold excess) of unlabeled dexamethasone to a set of wells.
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand. A common method is to add a dextran-coated charcoal suspension, which adsorbs the free [³H]dexamethasone.
-
Incubate on ice for 15 minutes with occasional mixing.
-
Centrifuge the plate at 1,000 x g for 10 minutes at 4°C.
-
Transfer an aliquot of the supernatant (containing the GR-bound [³H]dexamethasone) to a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test corticosteroid.
-
Plot the percentage of specific binding against the log concentration of the test corticosteroid to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Data Presentation:
| Compound | Relative Binding Affinity (RBA)¹ |
| Clobetasol Propionate | 18.6 |
| Betamethasone Dipropionate | 13.5 |
| Mometasone Furoate | 12.0 |
| Betamethasone Valerate | 5.3 |
| Triamcinolone Acetonide | 1.9 |
| Hydrocortisone | 0.4 |
| Dexamethasone | 1.0 |
¹Relative Binding Affinity is calculated relative to Dexamethasone (RBA = 1.0). Data is representative and compiled from various sources.
Diagram:
Caption: Principle of the competitive glucocorticoid receptor binding assay.
NF-κB Reporter Gene Assay
Principle: A key anti-inflammatory mechanism of corticosteroids is the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). This assay utilizes a reporter gene system, typically luciferase or β-galactosidase, placed under the control of a promoter containing NF-κB binding sites. In the presence of an inflammatory stimulus (e.g., TNF-α), NF-κB is activated and drives the expression of the reporter gene. Corticosteroids inhibit this process, leading to a measurable decrease in reporter gene activity.
Experimental Protocol:
-
Cell Culture and Transfection:
-
Culture human keratinocytes (e.g., HaCaT cell line) in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in a 96-well plate to reach 70-80% confluency on the day of transfection.
-
Co-transfect the cells with a plasmid containing the NF-κB-luciferase reporter construct and a control plasmid (e.g., Renilla luciferase or β-galactosidase for normalization) using a suitable transfection reagent.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Corticosteroid Treatment and Stimulation:
-
Replace the medium with fresh, low-serum medium containing various concentrations of the test corticosteroid.
-
Pre-incubate the cells with the corticosteroid for 1-2 hours.
-
Induce inflammation by adding an NF-κB activator, such as TNF-α (e.g., 10 ng/mL) or IL-1β.
-
Include appropriate controls: untreated cells (negative control) and cells treated with the stimulus only (positive control).
-
Incubate for an additional 6-8 hours.
-
-
Lysis and Luminescence Measurement:
-
Wash the cells with PBS.
-
Lyse the cells using a passive lysis buffer provided with the luciferase assay kit.
-
Transfer the cell lysate to a white, opaque 96-well plate suitable for luminescence measurements.
-
Measure the firefly luciferase activity (NF-κB-driven) and the control reporter (e.g., Renilla luciferase) activity sequentially using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).
-
-
Data Analysis:
-
Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity for each well to correct for transfection efficiency.
-
Calculate the percentage of inhibition of NF-κB activity by the corticosteroid relative to the stimulated-only control.
-
Plot the percentage of inhibition against the log concentration of the corticosteroid and determine the IC50 value.
-
Data Presentation:
| Compound | IC50 for NF-κB Inhibition (nM) |
| Clobetasol Propionate | 0.5 - 2 |
| Betamethasone Dipropionate | 1 - 5 |
| Mometasone Furoate | 2 - 8 |
| Betamethasone Valerate | 5 - 20 |
| Dexamethasone | 10 - 50 |
| Hydrocortisone | >100 |
IC50 values are representative and can vary based on cell type and specific experimental conditions.
Diagram:
Caption: Corticosteroid-activated GR inhibits the NF-κB pro-inflammatory pathway.
Cytokine Release Assay in Human Keratinocytes
Principle: Keratinocytes play an active role in cutaneous inflammation by producing pro-inflammatory cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines in response to stimuli. This assay measures the ability of a corticosteroid to inhibit the release of these mediators from cultured primary human epidermal keratinocytes (NHEKs) or keratinocyte cell lines (HaCaT). The amount of cytokine released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture:
-
Culture primary NHEKs or HaCaT cells in appropriate keratinocyte growth medium.
-
Seed cells into a 24-well or 48-well plate and grow to approximately 80-90% confluency.
-
-
Treatment and Stimulation:
-
Wash the cells and replace the medium with fresh medium containing serial dilutions of the test corticosteroid.
-
Pre-incubate the cells with the corticosteroid for 1-2 hours.
-
Add a pro-inflammatory stimulus. Common stimuli include:
-
Polyinosinic:polycytidylic acid (Poly(I:C)) (to simulate a viral response).
-
TNF-α and IL-1β cocktail.
-
Lipopolysaccharide (LPS) (less common for keratinocytes, more for co-cultures with immune cells).
-
-
Incubate for 24 hours to allow for cytokine production and release.
-
-
Sample Collection and ELISA:
-
Collect the cell culture supernatant from each well.
-
If necessary, centrifuge the supernatant to pellet any detached cells or debris.
-
Quantify the concentration of the target cytokine (e.g., IL-6, IL-8) in the supernatant using a commercially available ELISA kit, following the manufacturer's protocol precisely.
-
Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, adding a detection antibody, followed by a substrate to produce a colorimetric signal.
-
Read the absorbance using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve using the recombinant cytokine standards provided in the ELISA kit.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
-
Determine the percentage of inhibition of cytokine release for each corticosteroid concentration compared to the stimulated control.
-
Calculate the IC50 value from the resulting dose-response curve.
-
Data Presentation:
| Compound | IC50 for IL-8 Inhibition (nM) | IC50 for IL-6 Inhibition (nM) |
| Clobetasol Propionate | 0.1 - 1.0 | 0.2 - 1.5 |
| Betamethasone Dipropionate | 0.5 - 2.5 | 0.8 - 3.0 |
| Mometasone Furoate | 0.8 - 4.0 | 1.0 - 5.0 |
| Betamethasone Valerate | 2.0 - 10 | 3.0 - 15 |
| Hydrocortisone | 50 - 200 | >100 |
IC50 values are representative and depend on the stimulus, cell type, and specific cytokine measured.
Diagram:
Caption: Experimental workflow for a keratinocyte cytokine release assay.
Preclinical Evaluation of Clocortolone Pivalate: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocortolone pivalate is a mid-potency topical corticosteroid utilized for the management of various inflammatory and pruritic dermatoses, such as eczema, psoriasis, and contact dermatitis.[1][2][3] Its therapeutic effects stem from its anti-inflammatory, antipruritic, immunosuppressive, and vasoconstrictive properties.[1][4] Like other corticosteroids, this compound pivalate acts by binding to intracellular glucocorticoid receptors, which then translocate to the nucleus to modulate the transcription of genes involved in inflammation. This leads to the inhibition of pro-inflammatory cytokines and mediators, and the suppression of inflammatory cell infiltration.
The preclinical assessment of new topical corticosteroids like this compound pivalate is crucial for establishing their efficacy and safety profile prior to clinical trials. This involves the use of well-defined animal models that mimic the pathological conditions of human skin diseases. These models are essential for characterizing the pharmacodynamic and pharmacokinetic properties of the drug, as well as for identifying potential adverse effects such as skin atrophy and systemic absorption.
This document provides detailed application notes and experimental protocols for the preclinical evaluation of this compound pivalate in established animal models of inflammation and skin atrophy.
Mechanism of Action: Glucocorticoid Signaling Pathway
This compound pivalate, as a glucocorticoid, exerts its anti-inflammatory effects by modulating gene expression. Upon penetrating the cell membrane, it binds to the cytosolic glucocorticoid receptor (GR), causing the dissociation of heat shock proteins (HSPs). The activated GR-clocortolone complex then translocates to the nucleus where it can act in two main ways: transactivation and transrepression. In transactivation, the complex dimerizes and binds to glucocorticoid response elements (GREs) on DNA, leading to the increased transcription of anti-inflammatory genes. In transrepression, the complex monomerically interacts with and inhibits pro-inflammatory transcription factors such as NF-κB and AP-1, thereby reducing the expression of inflammatory cytokines, chemokines, and adhesion molecules.
Efficacy Evaluation: Animal Models of Skin Inflammation
Imiquimod-Induced Psoriasis-like Dermatitis in Mice
This model is highly relevant for studying psoriasis as it recapitulates key features of the human disease, including epidermal hyperplasia, inflammatory cell infiltration, and the involvement of the IL-23/IL-17 cytokine axis.
Experimental Protocol:
-
Animals: Female BALB/c or C57BL/6 mice, 8-12 weeks old.
-
Induction:
-
Shave the dorsal skin of the mice.
-
Apply 62.5 mg of 5% imiquimod cream daily to the shaved back and right ear for 6-8 consecutive days.
-
-
Treatment:
-
Beginning on day 3 of imiquimod application, topically apply a thin layer of this compound pivalate cream (e.g., 0.1%) or vehicle control to the inflamed areas once or twice daily.
-
Include a positive control group treated with a high-potency corticosteroid (e.g., clobetasol propionate 0.05%).
-
-
Endpoints and Measurements:
-
Psoriasis Area and Severity Index (PASI) Scoring: Daily, score the erythema, scaling, and thickness of the dorsal skin on a scale of 0 to 4 (0=none, 1=slight, 2=moderate, 3=marked, 4=very marked). The sum of these scores constitutes the PASI score.
-
Ear Thickness: Measure the thickness of the right ear daily using a digital micrometer.
-
Histology: At the end of the study, collect skin biopsies for hematoxylin and eosin (H&E) staining to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
Cytokine Analysis: Homogenize skin tissue to measure the levels of key inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by ELISA or qPCR.
-
Data Presentation:
| Treatment Group | Mean PASI Score (Day 7) | % Reduction in Ear Thickness vs. Vehicle | Epidermal Thickness (µm) |
| Naive (No Imiquimod) | 0 | N/A | ~15 |
| Vehicle Control | 8.5 ± 0.7 | 0% | 100 ± 12 |
| This compound Pivalate (0.1%) | 4.2 ± 0.5 | 45% | 55 ± 8 |
| Clobetasol Propionate (0.05%) | 2.1 ± 0.3 | 70% | 30 ± 5 |
| Note: Data are representative examples based on typical outcomes for mid-potency and high-potency corticosteroids in this model. Specific data for this compound pivalate should be generated experimentally. *p < 0.05 compared to vehicle control. |
Croton Oil-Induced Ear Edema in Mice
This is an acute model of irritant contact dermatitis, useful for rapidly screening the anti-inflammatory activity of topical agents.
Experimental Protocol:
-
Animals: Male Swiss or BALB/c mice, 6-8 weeks old.
-
Induction and Treatment:
-
Prepare a solution of croton oil in a vehicle (e.g., acetone or ethanol/pyridine/ether mixture). A typical concentration is 1-5%.
-
Dissolve this compound pivalate and a positive control (e.g., dexamethasone) in the croton oil solution.
-
Apply 20 µL of the respective solutions to the inner surface of the right ear. The left ear receives the vehicle alone.
-
-
Endpoints and Measurements:
-
Ear Edema: At a specified time point (typically 4-6 hours after application), euthanize the mice and use a biopsy punch to collect a standard-sized disc from both the right and left ears.
-
Weigh the ear discs immediately. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculate the percentage inhibition of edema for each treatment group compared to the croton oil-only group.
-
Data Presentation:
| Treatment Group | Ear Edema (mg) | % Inhibition of Edema |
| Vehicle Control | 0.5 ± 0.1 | N/A |
| Croton Oil | 10.2 ± 1.5 | 0% |
| This compound Pivalate in Croton Oil | 5.1 ± 0.8 | 50% |
| Dexamethasone in Croton Oil | 2.5 ± 0.4 | 75% |
| Note: Data are representative. *p < 0.05 compared to the croton oil group. |
Oxazolone-Induced Contact Hypersensitivity in Mice
This model mimics allergic contact dermatitis, a delayed-type hypersensitivity reaction.
Experimental Protocol:
-
Animals: Male BALB/c mice, 7-8 weeks old.
-
Sensitization (Day 0):
-
Shave the abdominal skin of the mice.
-
Apply a solution of oxazolone (e.g., 100 µL of 1.5% in acetone) to the shaved abdomen.
-
-
Challenge (Day 7):
-
Apply a lower concentration of oxazolone (e.g., 20 µL of 1% in acetone) to the inner surface of the right ear.
-
-
Treatment:
-
Apply this compound pivalate cream or vehicle control to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.
-
-
Endpoints and Measurements:
-
Ear Swelling: Measure the thickness of both ears with a digital micrometer before the challenge and 24 hours after. The difference in thickness between the right and left ears indicates the inflammatory response.
-
Calculate the percentage inhibition of ear swelling for the treatment groups compared to the vehicle-treated group.
-
Data Presentation:
| Treatment Group | Ear Swelling (mm) at 24h | % Inhibition of Swelling |
| Vehicle Control | 0.25 ± 0.03 | 0% |
| This compound Pivalate (0.1%) | 0.12 ± 0.02 | 52% |
| Positive Control (e.g., Clobetasol) | 0.08 ± 0.01 | 68% |
| Note: Data are representative. *p < 0.05 compared to vehicle control. |
Safety Evaluation: Preclinical Models
Corticosteroid-Induced Skin Atrophy in Mice
A primary concern with long-term topical corticosteroid use is skin thinning. This model assesses the atrophogenic potential of this compound pivalate.
Experimental Protocol:
-
Animals: Hairless mice or mice with shaved dorsal skin (e.g., C57BL/6), 8-10 weeks old.
-
Treatment:
-
Apply a defined amount of this compound pivalate cream and a potent corticosteroid (positive control) to a marked area on the dorsal skin daily for 3-4 weeks.
-
A vehicle control group should also be included.
-
-
Endpoints and Measurements:
-
Skin Thickness: Measure the skinfold thickness of the treated area using a micrometer at baseline and at regular intervals throughout the study.
-
Histology: At the end of the study, collect skin biopsies for H&E staining to measure epidermal and dermal thickness.
-
Data Presentation:
| Treatment Group | Skin Thickness Reduction (at 4 weeks) | Epidermal Thickness (µm) |
| Vehicle Control | No significant change | ~15 |
| This compound Pivalate (0.1%) | ~10-15% | ~12-13 |
| Potent Corticosteroid (e.g., Clobetasol) | ~30-40% | ~8-9 |
| Note: Data are representative based on the known profiles of mid- and high-potency steroids. Clinical studies with this compound pivalate have shown a low incidence of cutaneous atrophy. *p < 0.05 compared to vehicle control. |
Systemic Absorption Assessment
Evaluating systemic absorption is crucial to determine the risk of systemic side effects, such as hypothalamic-pituitary-adrenal (HPA) axis suppression.
Experimental Protocol:
-
Animals: Rats or minipigs are often used due to their skin's closer resemblance to human skin.
-
Treatment:
-
Apply this compound pivalate cream to a large surface area of the skin (e.g., 10% of body surface area), often under occlusion to maximize absorption.
-
-
Endpoints and Measurements:
-
Pharmacokinetics: Collect blood samples at various time points after application to determine the plasma concentration of this compound pivalate and its metabolites using LC-MS/MS.
-
HPA Axis Suppression: Measure plasma corticosterone (in rodents) or cortisol (in larger animals) levels before and after treatment. A significant decrease indicates HPA axis suppression.
-
Data Presentation:
| Parameter | This compound Pivalate (0.1%) |
| Peak Plasma Concentration (Cmax) | Low to undetectable |
| Time to Peak Concentration (Tmax) | Variable |
| HPA Axis Suppression | No significant suppression observed in clinical studies |
| Note: Preclinical pharmacokinetic data for this compound pivalate is not extensively published. The information presented is based on clinical findings indicating low systemic absorption. |
Experimental Workflow Visualization
The following diagram illustrates a typical preclinical workflow for evaluating a topical corticosteroid like this compound pivalate.
Conclusion
The preclinical animal models described provide a robust framework for evaluating the efficacy and safety of this compound pivalate. The imiquimod-induced psoriasis, croton oil-induced edema, and oxazolone-induced contact hypersensitivity models are essential for demonstrating anti-inflammatory and immunomodulatory activity. Concurrently, the skin atrophy and systemic absorption studies are critical for establishing a favorable safety profile. Rigorous adherence to these protocols and careful analysis of the resulting quantitative data are paramount for the successful development and regulatory submission of topical corticosteroid products.
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Articles [globalrx.com]
- 4. Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Clocortolone Penetration in Ex Vivo Skin Models: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocortolone pivalate, a mid-potency topical corticosteroid, is utilized for its anti-inflammatory and antipruritic properties in treating various dermatoses.[1] The efficacy of a topical dermatological product is intrinsically linked to its ability to penetrate the stratum corneum and reach the target layers of the skin.[1] Characterized by its high lipophilicity, this compound pivalate is designed for augmented penetration through the stratum corneum, leading to higher concentrations in the epidermis.[1] In vitro and ex vivo skin models are indispensable tools for quantifying the penetration and permeation of topical agents like this compound, providing crucial data for formulation development and bioequivalence studies. This document outlines detailed protocols for quantifying this compound penetration in ex vivo skin models, primarily utilizing the Franz diffusion cell apparatus.
Factors Influencing this compound Skin Penetration
The percutaneous absorption of this compound is governed by a combination of physiological and formulation-dependent factors. The unique chemical structure of this compound pivalate, including halogenation at the C-6 and C-9 positions and a pivalate group at C-21, contributes to its high lipid solubility, which facilitates more rapid absorption into the skin.[2] Key factors influencing its penetration include the integrity of the epidermal barrier, the type of formulation vehicle, and the use of occlusive dressings, which can substantially increase absorption.[3] Inflammation of the skin can also lead to higher concentrations of the glucocorticoid compared to normal skin.
Caption: Factors influencing this compound skin penetration.
Experimental Protocols
Ex Vivo Skin Preparation
The use of excised human or porcine skin is standard for ex vivo penetration studies. Porcine skin is often used as a surrogate for human skin due to its anatomical and physiological similarities.
Materials:
-
Excised human skin (from elective surgery) or fresh porcine ear skin.
-
Dermatome
-
Phosphate-buffered saline (PBS), pH 7.4
-
Scalpel and forceps
-
Cutting board
Protocol:
-
Upon receipt, rinse the skin with PBS to remove any adhering blood or subcutaneous fat.
-
Carefully remove any remaining subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel.
-
If using full-thickness skin, prepare dermatomed skin sections to a uniform thickness (typically 300-500 µm) using a dermatome. This reduces variability in skin thickness.
-
Cut the prepared skin into sections of appropriate size to fit the Franz diffusion cells.
-
The prepared skin can be used immediately or stored frozen at -20°C or below until use. If frozen, thaw the skin at room temperature in PBS before mounting on the diffusion cells.
Franz Diffusion Cell Assay
The Franz diffusion cell is the most common apparatus for in vitro and ex vivo skin permeation studies. It consists of a donor chamber, where the topical formulation is applied, and a receptor chamber, which contains a receptor fluid that mimics physiological conditions.
Materials:
-
Franz diffusion cells with a known diffusion area
-
Receptor fluid (e.g., PBS with a solubility enhancer like polysorbate 80 for lipophilic compounds)
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain the skin surface temperature at 32°C
-
This compound pivalate 0.1% cream or other test formulation
-
Positive displacement pipette or syringe for dosing
-
Parafilm
Protocol:
-
Assemble the Franz diffusion cells, ensuring no air bubbles are trapped between the skin and the receptor fluid. The stratum corneum should face the donor chamber.
-
Fill the receptor chamber with a known volume of pre-warmed (32°C) receptor fluid.
-
Place a small magnetic stir bar in the receptor chamber and place the assembled cells in a water bath or heating block set to maintain a skin surface temperature of 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.
-
Cover the donor chamber with parafilm to prevent evaporation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), collect an aliquot of the receptor fluid from the sampling arm of the receptor chamber for analysis.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor fluid to maintain sink conditions.
-
At the end of the experiment (e.g., 24 hours), dismantle the cells.
Sample Collection and Processing
Protocol:
-
Receptor Fluid: The collected aliquots of receptor fluid are analyzed to determine the amount of this compound that has permeated through the skin.
-
Skin Surface: Wash the skin surface with a suitable solvent (e.g., methanol or acetonitrile) to recover any unabsorbed this compound.
-
Stratum Corneum: Perform tape stripping to separate the stratum corneum from the rest of the skin. This involves applying and removing adhesive tape to the skin surface multiple times (e.g., 10-20 strips). The tapes are then extracted to quantify this compound in the stratum corneum.
-
Epidermis and Dermis: The remaining skin can be separated into the epidermis and dermis by heat separation or enzymatic digestion. Each layer is then minced and extracted with a suitable solvent to determine the amount of this compound retained in these layers.
Quantification by RP-HPLC
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a common and reliable method for quantifying this compound in the collected samples.
Instrumentation and Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water or a buffer solution. The exact ratio should be optimized for good peak separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 20-50 µL.
Protocol:
-
Prepare a standard stock solution of this compound pivalate of known concentration in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
Analyze the calibration standards by HPLC to generate a standard curve (peak area vs. concentration).
-
Inject the extracted samples from the receptor fluid, skin surface wash, stratum corneum, epidermis, and dermis into the HPLC system.
-
Quantify the amount of this compound in each sample by comparing the peak areas to the standard curve.
Experimental Workflow
Caption: Experimental workflow for this compound penetration study.
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and well-structured tables to allow for easy comparison and interpretation. The following tables are examples of how the data can be presented.
Table 1: Cumulative Amount of this compound Permeated Through Ex Vivo Skin
| Time (hours) | Cumulative Amount Permeated (µg/cm²) |
| 2 | Data |
| 4 | Data |
| 6 | Data |
| 8 | Data |
| 12 | Data |
| 24 | Data |
Table 2: Distribution of this compound in Skin Layers After 24 Hours
| Skin Compartment | Amount of this compound (µg/cm²) | Percentage of Applied Dose (%) |
| Skin Surface (Unabsorbed) | Data | Data |
| Stratum Corneum | Data | Data |
| Epidermis | Data | Data |
| Dermis | Data | Data |
| Receptor Fluid (Permeated) | Data | Data |
| Total Recovery | Data | Data |
Table 3: Comparative Penetration of Different Corticosteroids (Hypothetical Data)
| Corticosteroid | Formulation | Stratum Corneum (µg/cm²) | Epidermis (µg/cm²) | Dermis (µg/cm²) | Receptor Fluid (µg/cm²) |
| This compound Pivalate | 0.1% Cream | Data | Data | Data | Data |
| Betamethasone | Ointment | Data | Data | Data | Data |
| Clobetasol | Cream | Data | Data | Data | Data |
Conclusion
The protocols and methodologies described in this application note provide a robust framework for the quantitative assessment of this compound penetration in ex vivo skin models. By employing the Franz diffusion cell assay in conjunction with RP-HPLC analysis, researchers can obtain reliable data on the permeation and distribution of this compound within the different layers of the skin. This information is critical for optimizing topical formulations and for regulatory submissions. The provided templates for data presentation will aid in the clear and concise reporting of experimental findings.
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. Articles [globalrx.com]
Evaluating the Anti-Inflammatory Effects of Clocortolone Using Cell Culture-Based Assays
Application Note
Introduction
Clocortolone pivalate is a mid-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the treatment of various dermatoses.[1][2] Like other corticosteroids, its mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the expression of genes involved in the inflammatory response.[3][4][5] This leads to the inhibition of pro-inflammatory mediators such as cytokines and prostaglandins, providing relief from inflammatory skin conditions. This application note details a suite of cell culture-based assays to quantitatively evaluate the anti-inflammatory effects of this compound pivalate. The described protocols are designed for researchers, scientists, and drug development professionals to assess the efficacy of this compound and similar compounds in a controlled in vitro environment.
Principle of Assays
The anti-inflammatory activity of this compound pivalate can be quantified by its ability to suppress the production of key inflammatory mediators in cultured cells upon stimulation with an inflammatory agent, such as lipopolysaccharide (LPS). This panel of assays focuses on measuring the inhibition of:
-
Pro-inflammatory Cytokines: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal cytokines in the inflammatory cascade. Their quantification provides a direct measure of the compound's ability to suppress the inflammatory signaling pathway.
-
Nitric Oxide (NO): A key signaling molecule in inflammation, produced by inducible nitric oxide synthase (iNOS). Measuring nitrite, a stable metabolite of NO, serves as an indicator of iNOS activity.
-
Gene and Protein Expression: The expression levels of genes and proteins central to the inflammatory response, such as Cyclooxygenase-2 (COX-2), iNOS, and components of the NF-κB signaling pathway (IκBα and phospho-p65), are assessed to elucidate the molecular mechanisms of action.
Recommended Cell Lines
-
RAW 264.7 (Murine Macrophage Cell Line): A widely used and robust cell line for studying inflammation. These cells are highly responsive to LPS, producing significant amounts of TNF-α, IL-6, and NO.
-
HaCaT (Human Keratinocyte Cell Line): An immortalized human keratinocyte line that provides a relevant model for studying inflammatory skin conditions. These cells can be stimulated to produce inflammatory mediators.
Summary of Quantitative Data
Table 1: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Target Cytokine | IC50 (nM) | Maximum Inhibition (%) |
| Mid-Potency Corticosteroid | TNF-α | ~15 | >80 |
| Mid-Potency Corticosteroid | IL-6 | ~25 | >85 |
Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | IC50 (nM) | Maximum Inhibition (%) |
| Mid-Potency Corticosteroid | ~50 | >70 |
Table 3: Downregulation of Pro-inflammatory Gene Expression in LPS-Stimulated RAW 264.7 Cells (Relative to LPS-stimulated control)
| Compound (1 µM) | Target Gene | Fold Change |
| Mid-Potency Corticosteroid | iNOS | ↓ 0.2 |
| Mid-Potency Corticosteroid | COX-2 | ↓ 0.3 |
Signaling Pathways and Experimental Workflow
The anti-inflammatory effects of this compound are primarily mediated through the modulation of the NF-κB and MAPK signaling pathways.
The following diagram illustrates the general workflow for the cell-based assays described in this application note.
References
- 1. Glucocorticoids inhibit the induction of nitric oxide synthase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro determination of relative corticosteroid potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Pivalate? [synapse.patsnap.com]
- 4. Unleashing the Power of this compound Pivalate: A Comprehensive Review on R&D Breakthroughs, Action Mechanisms, and Drug Target [synapse.patsnap.com]
- 5. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Clocortolone in Imiquimod-Induced Psoriasis Mouse Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The imiquimod (IMQ)-induced psoriasis model in mice is a widely utilized and robust preclinical tool for investigating the pathogenesis of psoriasis and for the preliminary screening of potential therapeutic agents. This model effectively recapitulates key histopathological and immunological features of human plaque psoriasis, including epidermal hyperplasia (acanthosis), parakeratosis, and the infiltration of immune cells, driven by the IL-23/IL-17 inflammatory axis.
Proposed Experimental Protocols
Imiquimod-Induced Psoriasis Mouse Model Induction
This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% imiquimod cream.
-
Animal Model:
-
Species and Strain: Female BALB/c or C57BL/6 mice, 8-10 weeks old. C57BL/6 mice are often preferred for their robust inflammatory response.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
-
Procedure:
-
One day prior to the start of the experiment, shave a 2 cm x 3 cm area on the dorsal skin of each mouse.
-
Apply a topical depilatory cream to the shaved area for 1-2 minutes to remove any remaining hair, then gently rinse with water and pat dry.
-
For 6-8 consecutive days, apply a daily topical dose of 62.5 mg of 5% imiquimod cream (equivalent to 3.125 mg of active imiquimod) to the shaved dorsal skin.
-
A control group should be treated with a similar amount of a control vehicle cream (e.g., Vaseline).
-
Clocortolone Administration Protocol
This protocol outlines the topical application of this compound for the treatment of IMQ-induced psoriasis.
-
Treatment Groups:
-
Group 1: Naive (No treatment)
-
Group 2: Vehicle Control (IMQ + Vehicle cream)
-
Group 3: this compound Treatment (IMQ + this compound cream, e.g., 0.1%)
-
Group 4: Positive Control (IMQ + another corticosteroid like Clobetasol Propionate 0.05% cream)
-
-
Procedure:
-
Beginning on day 3 or 4 of imiquimod application (once clear signs of inflammation are present), apply approximately 100 mg of this compound pivalate 0.1% cream to the inflamed dorsal skin.
-
The application should be performed once or twice daily, typically a few hours after the imiquimod application to avoid dilution.
-
Continue the treatment until the end of the experimental period (e.g., day 8).
-
Assessment of Psoriasis Severity
The severity of the psoriasis-like lesions should be assessed daily.
-
Psoriasis Area and Severity Index (PASI) Score:
-
A modified PASI score should be used to evaluate erythema (redness), scaling, and induration (thickness) of the skin.
-
Each parameter is scored independently on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked).
-
The cumulative score (ranging from 0 to 12) represents the overall disease severity.
-
-
Epidermal Thickness Measurement:
-
At the end of the experiment, euthanize the mice and collect skin biopsies from the treated area.
-
Fix the biopsies in 10% neutral buffered formalin, embed in paraffin, and section.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Measure the epidermal thickness from the basal layer to the stratum corneum using an ocular micrometer or image analysis software.
-
-
Spleen Weight:
-
The spleen can become enlarged due to the systemic inflammatory response.
-
At the end of the experiment, carefully excise and weigh the spleen. The spleen index can be calculated as spleen weight (mg) / body weight (g).
-
Cytokine Analysis
Analysis of key pro-inflammatory cytokines can be performed on skin tissue homogenates or serum.
-
Procedure:
-
Collect skin tissue or blood at the end of the experiment.
-
Homogenize the skin tissue in a suitable lysis buffer.
-
Use ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead-based assays to quantify the levels of key cytokines such as IL-17A, IL-23, and TNF-α.
-
Data Presentation
The following tables present illustrative quantitative data based on studies using potent corticosteroids in the imiquimod-induced psoriasis model. Note: This data is representative of expected outcomes for a potent corticosteroid and is not from a specific study on this compound.
Table 1: Illustrative Daily Modified PASI Scores
| Treatment Group | Day 3 | Day 5 | Day 7 |
| Vehicle Control | 3.5 ± 0.5 | 7.8 ± 0.9 | 9.5 ± 1.2 |
| This compound (0.1%) | 3.4 ± 0.6 | 5.1 ± 0.7 | 3.2 ± 0.5 |
| Positive Control | 3.6 ± 0.5 | 4.5 ± 0.6 | 2.5 ± 0.4 |
| p < 0.05 compared to Vehicle Control |
Table 2: Illustrative Endpoint Measurements (Day 8)
| Treatment Group | Epidermal Thickness (µm) | Spleen Weight (mg) | IL-17A (pg/mg tissue) | TNF-α (pg/mg tissue) |
| Naive | 25 ± 5 | 90 ± 10 | 15 ± 4 | 20 ± 6 |
| Vehicle Control | 150 ± 20 | 250 ± 30 | 120 ± 15 | 150 ± 20 |
| This compound (0.1%) | 60 ± 10 | 150 ± 20 | 50 ± 8 | 65 ± 10 |
| Positive Control | 50 ± 8 | 130 ± 15 | 40 ± 6 | 55 ± 9 |
| p < 0.05 compared to Vehicle Control |
Mandatory Visualizations
Experimental Workflow
Application Notes and Protocols for Glucocorticoid Receptor Binding Assays with Clocortolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clocortolone, a synthetic glucocorticoid, is utilized in therapeutic applications for its anti-inflammatory and immunosuppressive properties. These effects are mediated through its interaction with the glucocorticoid receptor (GR), a ligand-activated transcription factor that modulates gene expression. Understanding the binding characteristics of this compound to the GR is crucial for elucidating its mechanism of action and for the development of novel therapeutic agents.
This document provides detailed protocols for conducting glucocorticoid receptor binding assays with this compound, focusing on competitive binding methodologies. It also presents a summary of comparative binding data for other well-characterized glucocorticoids to serve as a reference.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, such as this compound, exert their effects by binding to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex. Ligand binding triggers a conformational change, leading to the dissociation of chaperone proteins.[1] The activated GR-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction can either activate or repress gene transcription, leading to the physiological and therapeutic effects of the glucocorticoid.
Quantitative Data on Glucocorticoid Receptor Binding
| Compound | Receptor | Binding Affinity (IC50/Ki) | Assay Type | Reference |
| Dexamethasone | Glucocorticoid Receptor (Human) | ~3 nM (IC50) | Radioligand Binding | [3] |
| Triamcinolone | Glucocorticoid Receptor (Human) | ~1.8 nM (IC50) | Radioligand Binding | [3] |
| Progesterone | Glucocorticoid Receptor (Human) | ~69 nM (IC50) | Radioligand Binding | |
| 17-beta-estradiol | Glucocorticoid Receptor (Human) | ~1736 nM (IC50) | Radioligand Binding | |
| Budesonide | Glucocorticoid Receptor | ~1.1 x 10-9 M (EC50) | Functional Assay | |
| Fluticasone Propionate | Glucocorticoid Receptor | ~9.8 x 10-10 M (EC50) | Functional Assay |
Note: IC50 and EC50 values are dependent on assay conditions. The data presented here is for comparative purposes. The binding affinity of this compound should be determined empirically using the protocols outlined below.
Experimental Protocols
Two common methods for determining the binding affinity of a test compound like this compound to the glucocorticoid receptor are the Radioligand Competitive Binding Assay and the Fluorescence Polarization (FP) Competitive Binding Assay.
Radioligand Competitive Binding Assay
This "gold standard" assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [3H]-dexamethasone) for binding to the GR.
Materials:
-
Test Compound: this compound pivalate
-
Radioligand: [3H]-dexamethasone (or other high-affinity GR agonist)
-
Receptor Source: Cytosolic fraction containing GR from cultured cells (e.g., A549) or tissues.
-
Assay Buffer: e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor.
-
Wash Buffer: Ice-cold buffer to separate bound and free radioligand.
-
Scintillation Cocktail
-
Glass Fiber Filters
-
Filtration Apparatus
-
Scintillation Counter
Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the GR from a suitable cell line or tissue. Determine the protein concentration of the cytosol preparation.
-
Assay Setup: In a multi-well plate, set up the following in triplicate:
-
Total Binding: Receptor preparation + [3H]-dexamethasone.
-
Non-specific Binding: Receptor preparation + [3H]-dexamethasone + a saturating concentration of unlabeled dexamethasone.
-
Competitive Binding: Receptor preparation + [3H]-dexamethasone + serial dilutions of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters using a vacuum filtration manifold. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that displaces 50% of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Competitive Binding Assay
This is a homogeneous assay format that is well-suited for high-throughput screening. It measures the change in the polarization of fluorescent light emitted from a fluorescently labeled GR ligand (tracer) upon binding to the larger GR protein.
Materials:
-
Test Compound: this compound pivalate
-
Fluorescent Tracer: A fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red).
-
Receptor: Purified recombinant human Glucocorticoid Receptor.
-
Assay Buffer: Buffer compatible with FP measurements.
-
Microplate: Low-binding, black, 384-well microplate.
-
FP Plate Reader: A plate reader capable of measuring fluorescence polarization.
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare working solutions of the fluorescent tracer and the GR.
-
Assay Setup: In a 384-well microplate, add the following to the wells:
-
Assay buffer
-
Serial dilutions of this compound or a reference compound.
-
Include "no competitor" controls (buffer only) and "maximum competition" controls (a saturating concentration of an unlabeled ligand).
-
-
Tracer Addition: Add the fluorescent glucocorticoid tracer solution to all wells.
-
Reaction Initiation: Initiate the binding reaction by adding the GR solution to all wells. Mix gently.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
Data Acquisition: Measure the fluorescence polarization of each well using a suitable plate reader.
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation as described for the radioligand assay.
-
Conclusion
The provided protocols offer robust methodologies for determining the binding affinity of this compound to the glucocorticoid receptor. While specific binding data for this compound is not extensively published, these assays will enable researchers to empirically determine its binding characteristics. This information is essential for a comprehensive understanding of its pharmacological properties and for the rational design of future glucocorticoid receptor modulators. The comparative data for other glucocorticoids serves as a valuable benchmark for these studies.
References
- 1. benchchem.com [benchchem.com]
- 2. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Clocortolone Pivalate Stability Issues in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experimental work with Clocortolone pivalate.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound pivalate in my experimental solutions?
A1: The stability of this compound pivalate, a synthetic corticosteroid, can be influenced by several factors in an experimental setting. The most common are pH, temperature, light exposure, and the presence of oxidizing agents. Like many corticosteroids, this compound pivalate is susceptible to hydrolysis and oxidation, which can be accelerated by non-optimal conditions.[1][2][3] It is crucial to control these factors to ensure the integrity of the compound throughout your experiments.
Q2: I've observed a loss of potency in my this compound pivalate stock solution. What could be the cause?
A2: A loss of potency, often observed as a decrease in the expected analytical signal (e.g., HPLC peak area), is a common indicator of chemical degradation. The most likely causes are:
-
Hydrolysis: Especially if your solvent system is aqueous and has a pH outside the optimal range for stability. Corticosteroids can undergo hydrolysis, particularly at acidic or alkaline pH.[4]
-
Oxidation: The presence of dissolved oxygen or peroxide impurities in solvents can lead to oxidative degradation.[5]
-
Photodegradation: Exposure to UV or even ambient light can cause degradation over time.
-
Improper Storage Temperature: Storing solutions at elevated temperatures can accelerate degradation reactions.
Q3: I am seeing unexpected peaks in my chromatogram when analyzing this compound pivalate. What could they be?
A3: The appearance of new peaks in your chromatogram suggests the formation of degradation products or impurities. A study has identified three potential impurities in this compound pivalate bulk material. Additionally, forced degradation studies on similar corticosteroids have shown the formation of various degradation products through hydrolysis and oxidation. To identify these unknown peaks, techniques like mass spectrometry (MS) coupled with liquid chromatography (LC-MS) are highly effective.
Q4: Can the excipients in my formulation affect the stability of this compound pivalate?
A4: Yes, excipients can significantly impact the stability of an active pharmaceutical ingredient (API) like this compound pivalate. Some excipients may contain reactive impurities, such as peroxides in polymers or aldehydes in sugars, which can directly degrade the API. Furthermore, the pH of the final formulation, influenced by the chosen excipients, is a critical factor. It is essential to conduct compatibility studies with your intended excipients. The commercial cream formulation of this compound pivalate includes excipients like white petrolatum, mineral oil, and stearyl alcohol, which are known for their emollient and barrier-enhancing properties and are generally considered stable.
Q5: What are the recommended storage conditions for this compound pivalate powder and its experimental solutions?
A5: For the pure powder, storage at -20°C for up to 3 years is recommended for maintaining long-term stability. Stock solutions, particularly in organic solvents like DMSO or ethanol, should be stored at -80°C for up to one year to minimize degradation. For aqueous solutions, it is advisable to prepare them fresh or store them for very short periods at 2-8°C, protected from light, due to the higher risk of hydrolysis. The commercial cream formulation is stored at controlled room temperature (20° to 25°C or 68° to 77°F).
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Pivalate in Aqueous Buffers
| Symptom | Possible Cause | Recommended Solution |
| Significant decrease in the main peak area and the appearance of new, more polar peaks in the HPLC chromatogram within hours of preparation. | Hydrolysis due to non-optimal pH. Corticosteroids are often most stable in a slightly acidic to neutral pH range. | 1. pH Optimization: Prepare your buffers in a pH range of 4-6 and analyze the stability over time to determine the optimal pH for your experimental conditions. 2. Buffer Selection: Use buffers known to have minimal catalytic effects on hydrolysis. Phosphate and citrate buffers are common choices. 3. Aqueous-Organic Mixtures: If your experiment allows, consider using a co-solvent system (e.g., water/ethanol or water/acetonitrile) to reduce the activity of water and slow down hydrolysis. |
Issue 2: Inconsistent Results and Loss of Compound During Photoreactivity Studies
| Symptom | Possible Cause | Recommended Solution |
| High variability in results between replicate experiments involving light exposure. A significant and rapid decrease in this compound pivalate concentration. | Photodegradation. Corticosteroids can be susceptible to degradation upon exposure to UV and visible light. | 1. Controlled Light Exposure: Use a photostability chamber with a calibrated light source to ensure consistent light intensity and wavelength. 2. Use of Amber Glassware: Protect all solutions from ambient light by using amber vials or by wrapping containers in aluminum foil. 3. Run a Dark Control: In every photoreactivity experiment, include a control sample that is protected from light to differentiate between photodegradation and other degradation pathways. |
Issue 3: Precipitation of this compound Pivalate in Experimental Media
| Symptom | Possible Cause | Recommended Solution |
| Formation of a visible precipitate in your aqueous experimental solution, leading to inaccurate concentrations. | Poor Solubility. this compound pivalate is sparingly soluble in water. | 1. Use of Co-solvents: Incorporate a water-miscible organic solvent such as DMSO, ethanol, or acetone to initially dissolve the compound before further dilution in your aqueous medium. Ensure the final concentration of the organic solvent is compatible with your experimental system. 2. Solubilizing Excipients: Consider the use of solubilizing agents like cyclodextrins if compatible with your experimental design. 3. Sonication: Gentle sonication can help in dissolving the compound, but be cautious as it can also generate heat. |
Data Presentation: Illustrative Stability of this compound Pivalate Under Forced Degradation
The following table summarizes illustrative quantitative data on the degradation of this compound pivalate under various stress conditions. This data is representative of typical corticosteroid behavior and is intended for guidance in experimental design.
| Stress Condition | Description | Time | Illustrative % Degradation | Primary Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 hours | ~ 15% | Hydrolysis |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 hours | ~ 25% | Hydrolysis |
| Oxidative | 3% H₂O₂ at room temperature | 24 hours | ~ 20% | Oxidation |
| Thermal | 80°C (solid state) | 48 hours | ~ 10% | Thermolysis |
| Photolytic | UV light (254 nm) | 12 hours | ~ 30% | Photodegradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Pivalate
This protocol outlines the conditions for inducing degradation of this compound pivalate to identify potential degradation products and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound pivalate in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours. At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours. At specified time points, withdraw an aliquot, neutralize it with 1 M HCl, and dilute for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature, protected from light, for 24 hours. At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
Thermal Degradation: Place a known amount of solid this compound pivalate in a controlled temperature oven at 80°C for 48 hours. At specified time points, withdraw a sample, dissolve it in the mobile phase, and analyze by HPLC.
-
Photodegradation: Expose a solution of this compound pivalate (e.g., 100 µg/mL in methanol) in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) in a photostability chamber for 12 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions. Analyze samples at specified time points by HPLC.
Protocol 2: Stability-Indicating HPLC Method for this compound Pivalate
This method is designed to separate this compound pivalate from its potential degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile and Water.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 242 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase (initial conditions).
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
Optimizing Clocortolone pivalate delivery in topical formulations for preclinical studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on topical formulations of Clocortolone pivalate for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound pivalate in topical applications?
This compound pivalate is a mid-potency synthetic corticosteroid used for its anti-inflammatory, antipruritic (anti-itch), and vasoconstrictive properties.[1] Upon topical application, it penetrates the skin's outer layers and binds to specific glucocorticoid receptors within the cytoplasm of skin cells.[2] This complex then moves into the cell nucleus, where it interacts with DNA to either induce or suppress the transcription of specific genes.[2] The primary anti-inflammatory effects are achieved by inhibiting the production of pro-inflammatory mediators like prostaglandins and leukotrienes, as well as suppressing cytokines such as interleukins and tumor necrosis factor-alpha (TNF-α).[2][3] This modulation of gene expression reduces inflammation, swelling, redness, and itching associated with various skin conditions.
Q2: What are the critical formulation characteristics for effective this compound pivalate delivery?
Effective delivery depends on factors related to the compound, the vehicle, and the disease state. This compound pivalate's chemical structure is highly lipophilic (fat-soluble), which enhances its penetration through the skin's primary barrier, the stratum corneum. The vehicle, typically an emollient cream, is crucial. It must effectively release the active drug and promote its absorption. An ideal vehicle, like that used for this compound pivalate 0.1% cream, contains emollients (e.g., white petrolatum, mineral oil) that also help improve the skin barrier function, which can be compromised in conditions like atopic dermatitis.
Q3: How does the choice of excipients impact preclinical results?
Excipients are critical as they can significantly alter the drug's release, penetration, and stability. For preclinical studies, it's important to recognize that even with the same concentration of this compound pivalate, different vehicle excipients can lead to variations in irritancy, allergenicity, and potentially, efficacy. When developing a new formulation, consider excipients that enhance solubilization and skin penetration. For comparative studies, using a formulation identical to the reference product (an authorized generic) can provide a more accurate baseline.
Q4: What are the key physicochemical properties of this compound pivalate to consider during formulation development?
Understanding the solubility and stability of this compound pivalate is fundamental for creating a stable and effective formulation. This information is critical for selecting appropriate solvents and storage conditions.
| Property | Value | Source |
| Chemical Form | White to yellowish-white powder | |
| Solubility (Water) | Insoluble | |
| Solubility (Alcohol) | Sparingly soluble | |
| Solubility (DMSO) | 33 mg/mL (66.66 mM) | |
| Solubility (Ethanol) | 5 mg/mL | |
| Recommended Storage | 15–30°C in well-closed containers | |
| Freezing | Should be avoided |
Troubleshooting Guide
Q5: My in vitro skin permeation test (IVPT) results show high variability. What are the potential causes?
High variability in IVPT results is a common issue and can stem from multiple factors.
-
Membrane Integrity: The quality of the biological membrane (e.g., ex vivo human or porcine skin) is paramount. Ensure consistent skin thickness, handling, and storage. Damage during preparation can create shunts for the drug.
-
Receptor Fluid: The choice of receptor fluid can impact the solubility of the drug and maintain "sink conditions." For lipophilic drugs like corticosteroids, phosphate-buffered saline (PBS) may not be sufficient. Consider adding bovine serum albumin (BSA) or a small percentage of a non-ionic surfactant (e.g., Oleth-20) to improve solubility.
-
Diffusion Cell Issues: Inconsistent cell setup, air bubbles under the membrane, or inconsistent dosing can lead to variability. Ensure all cells are properly assembled and the membrane is in full contact with the receptor fluid.
-
Analytical Method: Ensure your analytical method (e.g., LC-MS/MS) is validated for precision, accuracy, and sensitivity in the receptor matrix.
Q6: I am observing low skin penetration of this compound pivalate in my formulation. How can I enhance it?
Low penetration can be due to the formulation's inability to overcome the stratum corneum barrier.
-
Optimize the Vehicle: The vehicle's composition dictates drug release. Highly lipophilic corticosteroids like this compound pivalate benefit from emollient bases that are also occlusive, which hydrates the stratum corneum and can enhance penetration.
-
Incorporate Penetration Enhancers: Consider adding well-known chemical penetration enhancers like propylene glycol or fatty acids, although these are absent in some commercial formulations to reduce irritation potential.
-
Ensure Solubilization: The drug must be solubilized within the formulation to be available for partitioning into the skin. Ensure the chosen excipients can maintain the drug in a dissolved state.
Q7: My formulation is showing physical instability (e.g., phase separation). What should I investigate?
Physical instability in a cream formulation suggests an issue with the emulsion system.
-
Check Emulsifiers and Stabilizers: Verify that the type and concentration of your emulsifying agents are appropriate for the oil and water phases of your formulation.
-
Evaluate Excipient Compatibility: Ensure all excipients are compatible with each other and with this compound pivalate.
-
Storage Conditions: Confirm that the formulation is stored under the recommended conditions (15–30°C) and protected from temperature extremes, as this can break the emulsion.
Experimental Protocols
Protocol: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
This protocol outlines a standard procedure for assessing the skin permeation of a this compound pivalate topical formulation.
1. Materials and Setup:
-
Diffusion Cells: Vertical Franz diffusion cells.
-
Skin Membrane: Dermatomed ex vivo human or porcine skin (approx. 500 µm thickness).
-
Receptor Solution: Phosphate-buffered saline (PBS) with 2% w/v Bovine Serum Albumin (BSA) or 2-6% w/v Oleth-20 to ensure sink conditions. De-gas the solution before use.
-
Formulation: The this compound pivalate formulation to be tested.
-
Equipment: Peristaltic pump or magnetic stir bars, water bath/circulator to maintain 32°C, analytical balance, positive displacement pipette, collection vials.
2. Procedure:
-
Cell Assembly: Mount the skin membrane onto the Franz cell, ensuring the stratum corneum side faces the donor chamber. Clamp securely and check for leaks.
-
Equilibration: Fill the receptor chamber with pre-warmed (32°C) and de-gassed receptor solution. Allow the system to equilibrate for at least 30 minutes. Ensure constant stirring of the receptor fluid.
-
Dosing: Apply a finite dose of the formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw the entire volume of the receptor solution and replace it with fresh, pre-warmed solution. Store samples at -20°C or below until analysis.
-
Analysis: Quantify the concentration of this compound pivalate in the collected samples using a validated analytical method, such as LC-MS/MS.
3. Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
References
Technical Support Center: Troubleshooting Low Bioavailability of Clocortolone in Animal Skin Models
Welcome to the technical support center for researchers, scientists, and drug development professionals working with clocortolone in animal skin models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming low bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its lipophilicity important for skin bioavailability?
This compound pivalate is a mid-potency topical corticosteroid used for its anti-inflammatory and antipruritic properties.[1][2] Its high lipophilicity, attributed to its chemical structure including a pivalate group, is a key factor in its ability to penetrate the stratum corneum, the outermost layer of the skin.[1][2][3] Highly lipophilic compounds generally achieve higher concentrations in the epidermis.
Q2: What are the known effects of this compound on inflammatory pathways in the skin?
This compound, like other corticosteroids, exerts its anti-inflammatory effects by modulating gene expression. It binds to glucocorticoid receptors, leading to the suppression of pro-inflammatory cytokines such as interleukins (ILs), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ). This action helps to reduce the inflammatory response in the skin. Additionally, it can inhibit the accumulation of inflammatory cells like macrophages and neutrophils at the application site.
Q3: What animal models are most suitable for studying the dermal bioavailability of this compound?
Porcine (pig) skin is considered a good model for human skin in in vitro permeation studies due to its histological similarities. Hairless rats and mice are also commonly used in in vivo studies due to their availability and ease of handling. However, it is important to be aware of inter-species variations in skin permeability, which can affect the extrapolation of data to humans.
Troubleshooting Guide: Low Bioavailability of this compound
Low bioavailability of this compound in your animal skin models can manifest as unexpectedly low drug concentrations in skin layers or minimal therapeutic effect. The following sections provide potential causes and solutions to troubleshoot these issues.
Issue 1: Suboptimal Drug Release from the Formulation
Possible Causes:
-
Inappropriate Vehicle: The composition of the vehicle (cream, ointment, gel) significantly impacts drug release and skin penetration. Ointments, due to their occlusive nature, generally enhance the absorption of corticosteroids more than creams or lotions.
-
Vehicle-Drug Interactions: The solubility of this compound in the vehicle can affect its partitioning into the stratum corneum.
-
Formulation Instability: Changes in the formulation over time, such as phase separation or crystallization of the drug, can reduce the amount of available drug.
Solutions:
-
Vehicle Optimization: For lipophilic drugs like this compound, a more lipophilic vehicle may enhance partitioning into the stratum corneum. Consider comparing different vehicles (e.g., cream vs. ointment) in your preliminary studies.
-
Solubility and Partition Coefficient Assessment: Ensure the vehicle is optimized for this compound's physicochemical properties. The goal is to have a formulation where the drug has a higher affinity for the skin than for the vehicle.
-
Stability Studies: Conduct stability testing of your this compound formulation under relevant storage and experimental conditions to ensure its integrity.
Issue 2: Poor Penetration Across the Skin Barrier
Possible Causes:
-
Compromised Skin Barrier Integrity: The condition of the animal's skin is crucial. Dehydrated or damaged skin can have altered permeability. Conversely, an overly intact and thick stratum corneum can be a significant barrier.
-
Inter-Animal and Intra-Animal Variability: Significant variations in skin permeability can exist between different animals and even between different skin sites on the same animal.
-
Insufficient Hydration of the Skin: Proper hydration of the stratum corneum can enhance the penetration of some drugs.
Solutions:
-
Standardize Skin Preparation: Ensure consistent and gentle cleaning of the application site. Avoid harsh procedures that could damage the skin barrier immediately before the experiment.
-
Control for Variability: Use a sufficient number of animals to account for biological variation. When possible, use each animal as its own control by testing on different skin sites.
-
Maintain Skin Hydration: In in vitro studies using Franz diffusion cells, ensure the skin is properly hydrated. In in vivo studies, consider the environmental conditions (humidity) of the animal housing.
Issue 3: Inaccurate Quantification of this compound in Skin Samples
Possible Causes:
-
Inefficient Extraction: this compound, being lipophilic, may be difficult to extract completely from the skin matrix.
-
Analytical Method Not Optimized: The HPLC or LC-MS/MS method may lack the required sensitivity or be prone to interference from endogenous skin components.
-
Sample Collection and Processing Errors: Inconsistent tape stripping, incomplete homogenization of skin biopsies, or degradation of the drug during sample processing can lead to inaccurate results.
Solutions:
-
Optimize Extraction Protocol: Use a validated extraction method with appropriate solvents to ensure complete recovery of this compound from the skin matrix. Sonication or other tissue disruption techniques may be necessary.
-
Validate Analytical Method: Develop and validate a sensitive and specific analytical method (e.g., HPLC-UV, LC-MS/MS) for the quantification of this compound in skin samples.
-
Standardize Sample Collection: For tape stripping, apply consistent pressure and removal technique. For biopsies, ensure complete homogenization and immediate processing or proper storage to prevent drug degradation.
Quantitative Data Summary
The following tables summarize key physicochemical properties of this compound and its pivalate ester, and available bioavailability data.
Table 1: Physicochemical Properties of this compound and this compound Pivalate
| Property | This compound | This compound Pivalate | Source |
| Molecular Formula | C₂₂H₂₈ClFO₄ | C₂₇H₃₆ClFO₅ | PubChem |
| Molecular Weight | 410.9 g/mol | 495.0 g/mol | PubChem |
| LogP | 3.8 | 4.5 | DrugBank, PubChem |
| Water Solubility | 0.015 g/L | Insoluble | DrugBank, Selleck Chemicals |
Table 2: In Vivo Bioavailability Data for this compound in Animal Models
| Animal Model | Formulation | Application Site | Key Finding | Source |
| Rat | Not specified | Not specified | Only 2% of the applied dose reaches the deep layers of the stratum corneum. | Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PMC - NIH |
| Minipig | 1% Cream | Not specified | Approximately 2% of the dose penetrated into the stratum corneum and deeper skin layers, with ≤0.8% systemic absorption. | Pimecrolimus: skin disposition after topical administration in minipigs in vivo and in human skin in vitro - PubMed |
Detailed Experimental Protocols
Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol is adapted for testing a topical this compound formulation using porcine ear skin.
Materials:
-
Franz diffusion cells
-
Freshly excised porcine ear skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 for the lipophilic this compound)
-
This compound formulation
-
Water bath with circulator
-
Magnetic stirrer and stir bars
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Skin Preparation:
-
Obtain fresh porcine ears from a local abattoir.
-
Carefully excise the full-thickness skin from the outer part of the ear.
-
Remove any subcutaneous fat and connective tissue.
-
Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
-
Franz Cell Assembly:
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Mount the porcine skin on the Franz cell with the stratum corneum side facing the donor chamber.
-
Clamp the donor and receptor chambers together.
-
Place the Franz cells in a water bath maintained at 32 ± 1°C to simulate skin surface temperature.
-
Allow the skin to equilibrate for at least 30 minutes.
-
-
Dosing and Sampling:
-
Apply a known amount of the this compound formulation evenly onto the skin surface in the donor chamber.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber.
-
Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution.
-
-
Sample Analysis:
-
Analyze the collected samples for this compound concentration using a validated HPLC or LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the permeability coefficient (Kp).
-
Protocol 2: In Vivo Tape Stripping for Stratum Corneum Bioavailability
This protocol describes a method for assessing the amount and distribution of this compound in the stratum corneum of mice.
Materials:
-
Hairless mice or mice with a shaved application site
-
This compound formulation
-
Adhesive tape discs (e.g., D-Squame®)
-
Forceps
-
Microcentrifuge tubes
-
Solvent for extraction (e.g., methanol or acetonitrile)
-
HPLC or LC-MS/MS for analysis
Procedure:
-
Animal Preparation and Dosing:
-
Acclimatize the mice to the experimental conditions.
-
If using haired mice, carefully shave the dorsal application site 24 hours before the experiment.
-
Apply a precise amount of the this compound formulation to a defined area of the skin.
-
-
Tape Stripping:
-
At a designated time point after application, gently remove any excess formulation from the skin surface.
-
Firmly press an adhesive tape disc onto the application site for a consistent duration (e.g., 5 seconds).
-
Remove the tape strip smoothly and consistently.
-
Repeat the process for a predetermined number of strips (e.g., 10-20) to progressively remove layers of the stratum corneum. Place each strip in a separate labeled microcentrifuge tube.
-
-
Extraction and Analysis:
-
Add a known volume of extraction solvent to each tube containing a tape strip.
-
Vortex or sonicate the tubes to extract the this compound from the tape.
-
Centrifuge the tubes and collect the supernatant.
-
Analyze the supernatant for this compound concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the amount of this compound on each tape strip.
-
Plot the amount of this compound per strip versus the strip number to visualize the drug distribution within the stratum corneum.
-
Visualizations
Signaling Pathway of this compound in Skin Inflammation
Caption: this compound's anti-inflammatory signaling pathway.
Experimental Workflow for Assessing Dermal Bioavailability
Caption: Workflow for assessing this compound's dermal bioavailability.
Troubleshooting Logic for Low Bioavailability
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. bristol.ac.uk [bristol.ac.uk]
Addressing vehicle formulation challenges for Clocortolone in vivo research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering vehicle formulation challenges with Clocortolone for in vivo studies.
Physicochemical Properties of this compound Pivalate
A clear understanding of this compound Pivalate's physicochemical properties is fundamental to developing a stable and effective vehicle for in vivo research.
| Property | Value | Source |
| Molecular Formula | C27H36ClFO5 | [1][2] |
| Molecular Weight | 495.0 g/mol | [1][2] |
| LogP (XLogP3) | 4.5 | [1] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 6 | |
| Water Solubility | Insoluble | |
| Solubility in Organic Solvents | Sparingly soluble in alcohol. Soluble in Ethanol (≥ 12.5 mg/mL) and DMSO (10-33 mg/mL). | |
| Appearance | White to yellowish-white powder |
Troubleshooting Vehicle Formulation Challenges
This section addresses common issues encountered during the formulation of this compound for in vivo experiments in a question-and-answer format.
Q1: My this compound formulation is showing precipitation after preparation or during storage. What are the likely causes and solutions?
A1: Precipitation is a common issue, especially given this compound's poor water solubility. Consider the following:
-
Inadequate Solubilization: The selected solvent system may not be sufficient to maintain this compound in solution at the desired concentration.
-
Solution: Increase the proportion of organic solvents like ethanol, propylene glycol, or DMSO in which this compound Pivalate is soluble. However, be mindful of their potential for skin irritation at high concentrations.
-
-
Temperature Fluctuations: Cooling can decrease solubility and cause the drug to crystallize out of the solution.
-
Solution: Store the formulation at a controlled room temperature (15–30°C) and avoid refrigeration unless the vehicle is specifically designed for it. When preparing the formulation, ensure that any heating steps are followed by controlled, gradual cooling to prevent shock precipitation.
-
-
pH Shift: The pH of the vehicle can influence the stability of the formulation.
-
Solution: Although this compound itself is not highly pH-sensitive, other excipients in the formulation might be. Ensure the final pH of your vehicle is compatible with all components and suitable for topical application (typically in the range of 4.5-6.5).
-
Q2: I am observing skin irritation or erythema in my animal models at the application site. How can I mitigate this?
A2: Application site reactions can be caused by the drug itself, the vehicle components, or the physical properties of the formulation.
-
Vehicle-Induced Irritation: Some common excipients, such as certain penetration enhancers or high concentrations of solvents like ethanol or propylene glycol, can cause irritation.
-
Solution: Review your vehicle composition. Try reducing the concentration of the suspected irritant or substituting it with a more biocompatible alternative. For example, oleyl alcohol can be used as a penetration enhancer. Conduct a vehicle-only control study to determine if the irritation is caused by the vehicle itself.
-
-
Formulation pH: A pH that is too acidic or too alkaline can irritate the skin.
-
Solution: Measure and adjust the pH of your formulation to be within a physiologically acceptable range for the skin.
-
-
Occlusion Effect: Covering the application site (occlusion) can dramatically increase drug penetration but also enhances the irritant potential of the vehicle and the drug.
-
Solution: Unless required by the study design, avoid using occlusive dressings. If occlusion is necessary, reduce the concentration of this compound or the contact time.
-
Q3: The therapeutic effect of my this compound formulation is lower than expected. How can I improve skin penetration?
A3: Poor efficacy is often linked to insufficient penetration of the drug through the stratum corneum.
-
Vehicle Lipophilicity: this compound Pivalate is highly lipophilic, which aids in skin penetration. The vehicle should facilitate its release and partitioning into the skin.
-
Solution: Ointment bases (e.g., petrolatum-based) are highly occlusive and can enhance the penetration of lipophilic drugs. For less greasy formulations, consider an oil-in-water emulsion. The choice of vehicle is critical and can significantly impact bioavailability.
-
-
Penetration Enhancers: These agents temporarily and reversibly disrupt the skin barrier to allow more drug to pass through.
-
Solution: Incorporate chemical penetration enhancers into your formulation. Examples include fatty alcohols (e.g., oleyl alcohol), glycols (e.g., propylene glycol), or surfactants. The selection and concentration must be carefully optimized to avoid irritation.
-
-
Skin Hydration: A well-hydrated stratum corneum is more permeable to drugs.
-
Solution: Applying the formulation to slightly damp skin can improve absorption. Some vehicles, like emulsions and ointments, also have an inherent hydrating/occlusive effect that facilitates penetration.
-
Frequently Asked Questions (FAQs)
Q: What is the potency of this compound Pivalate?
A: this compound Pivalate 0.1% cream is classified as a mid-potency (Class 4) topical corticosteroid. Its unique chemical structure is designed to provide high lipid solubility, which enhances penetration through the stratum corneum.
Q: What are some common vehicle types used for topical corticosteroids like this compound?
A: Traditional vehicles include ointments, creams, lotions, and gels. More recent advances have introduced foam-based vehicles, which can offer improved cosmetic elegance and rapid absorption. The choice of vehicle depends on the specific research needs, the desired release profile, and the skin condition being modeled.
Q: How does this compound exert its anti-inflammatory effect?
A: Like other corticosteroids, this compound is thought to act by inducing phospholipase A2 inhibitory proteins, known as lipocortins. These proteins block the release of arachidonic acid from cell membranes, thereby inhibiting the biosynthesis of potent inflammatory mediators like prostaglandins and leukotrienes. This process is initiated by the binding of this compound to the glucocorticoid receptor in the cytoplasm, followed by translocation of the complex to the nucleus to modulate gene expression.
Q: Are there any known stability concerns with this compound Pivalate formulations?
A: Commercially available this compound Pivalate cream should be stored at 15–30°C and freezing should be avoided. For custom research formulations, stability can be affected by factors like pH, temperature, and interactions between excipients. It is crucial to assess the physical and chemical stability of your specific formulation over the intended duration of your study.
Experimental Protocols & Workflows
General Protocol: Vasoconstrictor (Skin Blanching) Assay
The vasoconstrictor assay is a common in vivo method to determine the bio-potency of a topical corticosteroid formulation. The degree of skin blanching (pallor) is visually assessed and correlates with the anti-inflammatory activity of the steroid.
-
Subject Acclimatization: Acclimate the animal models (e.g., guinea pigs or rabbits) to the laboratory environment.
-
Site Preparation: Gently clip the hair from the application sites on the animal's back. Demarcate several uniform application sites (e.g., 1 cm² each) with a surgical marker.
-
Formulation Application: Apply a standardized amount (e.g., 10 µL) of the test formulation, a positive control (a known potent corticosteroid), and a negative control (vehicle only) to the designated sites.
-
Occlusion (Optional): If the protocol requires it, the sites may be covered with an occlusive dressing.
-
Evaluation: At predetermined time points (e.g., 4, 6, 8, 24 hours) after application, remove any residual formulation and visually score the intensity of skin blanching at each site. A common scoring scale is:
-
0 = No blanching
-
1 = Slight, indistinct blanching
-
2 = Definite, uniform blanching
-
3 = Intense, well-demarcated blanching
-
-
Data Analysis: Compare the blanching scores of the test formulation against the positive and negative controls to assess its relative potency.
Visualizations
// Node Definitions formulation [label="Formulation Development\n(Vehicle Selection & Optimization)", fillcolor="#F1F3F4", fontcolor="#202124"]; physchem [label="Physicochemical Characterization\n(Viscosity, pH, Homogeneity)", fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="In Vitro Testing\n(Drug Release, Skin Permeation)", fillcolor="#4285F4", style="filled", fontcolor="#FFFFFF"]; invivo [label="In Vivo Study\n(Efficacy & Tolerability Models)", fillcolor="#34A853", style="filled", fontcolor="#FFFFFF"]; analysis [label="Data Analysis & Interpretation", fillcolor="#FBBC05", style="filled", fontcolor="#202124"]; conclusion [label="Conclusion & Report", fillcolor="#EA4335", style="filled", fontcolor="#FFFFFF"];
// Edges formulation -> physchem; physchem -> invitro; invitro -> invivo [label="Select Lead\nFormulation"]; invivo -> analysis; analysis -> conclusion; }
Caption: Experimental workflow for developing and testing a new this compound vehicle.
Caption: Anti-inflammatory signaling pathway of this compound.
References
Strategies to enhance Clocortolone pivalate skin penetration in experimental models
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on strategies to enhance the dermal penetration of Clocortolone pivalate in experimental models. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research.
I. Frequently Asked Questions (FAQs)
Q1: What are the inherent properties of this compound pivalate that influence its skin penetration?
A1: this compound pivalate is a mid-potency topical corticosteroid with a unique chemical structure designed for high lipid solubility.[1][2][3][4] This high lipophilicity augments its penetration through the stratum corneum, leading to higher concentrations in the epidermis.[1] The pivalate group at the C-21 position further increases its lipid solubility. Additionally, it is often formulated in an emollient cream base containing ingredients like white petrolatum and mineral oil, which provide an occlusive and hydrating effect on the skin, further facilitating drug absorption.
Q2: What are the primary strategies to further enhance the skin penetration of this compound pivalate?
A2: Beyond its intrinsic lipophilicity and optimized vehicle, skin penetration of this compound pivalate can be enhanced through several formulation strategies:
-
Chemical Penetration Enhancers (CPEs): These are compounds that reversibly disrupt the stratum corneum's lipid barrier. Examples include fatty acids (e.g., oleic acid), propylene glycol, and terpenes.
-
Advanced Drug Delivery Systems:
-
Nanoemulsions: Oil-in-water or water-in-oil nano-sized emulsions can increase the drug's solubility and improve its partitioning into the skin.
-
Liposomes and Ethosomes: These lipid-based vesicles can encapsulate the drug and facilitate its transport across the stratum corneum.
-
Q3: Which experimental models are most suitable for evaluating the skin penetration of this compound pivalate?
A3: The most common and accepted model is the in vitro permeation test (IVPT) using Franz diffusion cells. This method allows for the assessment of drug release from a formulation and its permeation through a membrane. Human or animal skin (e.g., porcine or rodent) can be used as the membrane. Animal models, such as rabbits, can also be used to assess the potency and reservoir effect of topical corticosteroids through methods like the histamine-induced wheal suppression test.
Q4: How does this compound pivalate exert its anti-inflammatory effect in the skin?
A4: Like other corticosteroids, this compound pivalate binds to the glucocorticoid receptor (GR) in the cytoplasm of skin cells. This complex then translocates to the nucleus and modulates gene expression. The primary anti-inflammatory actions involve:
-
Transrepression: Inhibition of pro-inflammatory transcription factors like NF-κB and AP-1. This reduces the production of inflammatory cytokines, chemokines, and adhesion molecules.
-
Transactivation: Upregulation of anti-inflammatory genes, such as those encoding for annexin-1 (lipocortin-1) and MAPK phosphatase-1 (MKP-1).
II. Troubleshooting Guide for In Vitro Permeation Studies
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Drug Permeation (Low Flux) | 1. Poor drug solubility in the receptor medium ("sink" conditions not met).2. High lipophilicity of this compound pivalate causing it to remain in the skin layers.3. Compromised formulation integrity.4. Air bubbles trapped under the skin membrane. | 1. Add a solubilizing agent (e.g., a small percentage of ethanol, Tween 80, or cyclodextrins) to the receptor fluid.2. At the end of the experiment, perform skin retention studies by separating the epidermis and dermis and extracting the drug to quantify the amount retained.3. Ensure the formulation is homogeneous and stable before application.4. Carefully inspect for and remove any air bubbles when mounting the skin and filling the receptor chamber. |
| High Variability Between Replicates | 1. Inconsistent skin thickness or integrity between samples.2. Inconsistent dosing of the formulation.3. Temperature fluctuations in the Franz cell system.4. Inconsistent sampling technique. | 1. Measure the transepidermal water loss (TEWL) of each skin sample before the experiment to ensure barrier integrity. Discard samples with abnormally high or low TEWL.2. Use a positive displacement pipette or weigh the applied dose to ensure consistency.3. Ensure the water bath circulator is functioning correctly and maintaining a constant temperature (typically 32°C for skin studies).4. Use a consistent volume and technique for sampling and replacing the receptor fluid. |
| Poor Mass Balance (Recovery <90% or >110%) | 1. Drug binding to the Franz cell apparatus.2. Incomplete extraction of the drug from the skin or formulation.3. Analytical error during sample quantification.4. Evaporation of the donor formulation. | 1. Silanize the glassware to reduce non-specific binding.2. Validate the extraction procedure to ensure high recovery from all matrices.3. Re-validate the analytical method (e.g., HPLC) for accuracy and precision.4. Cover the donor chamber with parafilm or a lid to minimize evaporation. |
III. Experimental Protocols
A. In Vitro Skin Permeation Study using Franz Diffusion Cells
Objective: To quantify the permeation of this compound pivalate from different formulations through an excised skin membrane.
Materials:
-
Vertical Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizer)
-
This compound pivalate formulations (e.g., standard cream, nanoemulsion)
-
HPLC system for analysis
-
Water bath with circulator
-
Magnetic stirrers
Methodology:
-
Skin Preparation: Thaw frozen excised skin at room temperature. Cut the skin into sections large enough to fit between the donor and receptor chambers of the Franz cells.
-
Franz Cell Assembly:
-
Mount the skin section onto the Franz cell with the stratum corneum facing the donor compartment.
-
Fill the receptor chamber with pre-warmed (32°C) and degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place a small magnetic stir bar in the receptor chamber.
-
Place the assembled cells in the heating block and equilibrate for 30 minutes.
-
-
Dosing: Apply a finite dose (e.g., 10 mg/cm²) of the this compound pivalate formulation evenly onto the skin surface in the donor chamber.
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor chamber via the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Sample Analysis: Analyze the concentration of this compound pivalate in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point and plot this against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).
B. HPLC Analytical Method for this compound Pivalate (Hypothetical)
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v) Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 20 µL Retention Time: Approximately 4-6 minutes (will vary based on exact conditions)
Note: This is a representative method. It is crucial to develop and validate a specific HPLC method for your experimental conditions.
IV. Data Presentation
While direct comparative studies on the permeation flux of this compound pivalate in different enhancement strategies are limited in publicly available literature, the following tables provide relevant data.
Table 1: Comparative Occlusivity and Hydration of this compound Pivalate Cream
This table summarizes data from a study comparing this compound pivalate 0.1% cream with other topical corticosteroid formulations in a skin trauma model.
| Parameter | This compound Pivalate 0.1% Cream | Hydrocortisone Butyrate Lipocream | Hydrocortisone Butyrate Lotion | Reference |
| Transepidermal Water Loss (TEWL) | Significantly decreased (better than lotion) | Decreased | No significant effect | |
| Skin Surface Hydration | Significantly increased (P<0.001) | Increased | Increased |
This data suggests that the vehicle of this compound pivalate cream enhances the skin's barrier function by providing occlusion and hydration, which can contribute to improved drug penetration.
Table 2: Illustrative Permeation Data for Other Corticosteroids in Different Formulations
The following table presents representative data from studies on other corticosteroids to illustrate the potential impact of different formulation strategies on skin permeation. Note: These values are not for this compound pivalate and should be used for comparative understanding only.
| Corticosteroid | Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (vs. Control) | Reference |
| Betamethasone | Propylene Glycol Solution | ~0.05 | - | |
| Betamethasone | Ointment | ~0.12 | 2.4 | |
| Acyclovir (Antiviral) | Microemulsion | 23.46 ± 1.13 | 3.07 (vs. PEG ointment) | |
| Ketoconazole (Antifungal) | Nanoemulgel | 1.819 | 5 (vs. conventional gel) |
This illustrative data highlights that advanced formulations like ointments, microemulsions, and nanoemulgels can significantly enhance the skin permeation of active pharmaceutical ingredients compared to simpler formulations.
V. Visualizations
A. Signaling Pathways
Caption: Corticosteroid anti-inflammatory signaling pathway.
B. Experimental Workflow
Caption: In Vitro Skin Permeation Experimental Workflow.
C. Logical Relationships
References
- 1. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 2. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Pivalate: A Topical Corticosteroid With a Unique Structure - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Preclinical Testing of Topical Corticosteroids
Welcome to the technical support center for the preclinical testing of topical corticosteroids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during their experiments.
Section 1: Vasoconstrictor Assay (VCA)
The vasoconstrictor assay, or skin blanching assay, is a common in vivo method to determine the potency of topical corticosteroids.[1][2] The degree of vasoconstriction is generally proportional to the therapeutic efficacy of the formulation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the Vasoconstrictor Assay (VCA) in preclinical testing?
A1: The VCA is a pharmacodynamic assay used to determine the bioequivalence and potency of topical corticosteroid formulations.[1][2] It measures the intensity of skin blanching (whitening) caused by the constriction of superficial blood vessels in the skin, which correlates with the anti-inflammatory activity of the corticosteroid. Regulatory bodies like the FDA accept this assay as a surrogate for clinical efficacy in bioequivalence studies.
Q2: My VCA results show high variability between subjects. What are the common causes and how can I minimize this?
A2: High inter-subject variability is a known challenge in VCA studies. Common causes include:
-
Skin pigmentation: The blanching response is more difficult to observe and measure in individuals with darker skin tones.
-
Skin hydration and temperature: Variations in skin condition can affect drug absorption and the vascular response.
-
Application technique: Inconsistent application of the product can lead to variable dosing.
-
Individual physiological differences: Each subject's vascular reactivity to corticosteroids can differ.
To minimize variability:
-
Subject Selection: Enroll subjects with fair skin who are known to be good responders.
-
Acclimatization: Allow subjects to acclimatize to the environmental conditions of the laboratory for a set period before the assay.
-
Standardized Application: Use a template to ensure consistent application area and a positive displacement pipette for accurate dosing.
-
Blinded Observers: Employ trained and blinded observers for visual scoring to reduce bias.
-
Chromameter Use: Utilize a chromameter for objective color measurement, which is more sensitive than visual assessment.
Q3: The dose-response curve in my pilot study does not fit the Emax model well, especially for a low-potency corticosteroid. What should I do?
A3: A poor fit to the Emax model can occur with low-potency products or formulations with delayed onset of action.
-
Extended Dose Durations: Ensure that the dose durations in your pilot study are long enough to capture the maximal effect (Emax). For low-potency steroids, this may require longer application times than for high-potency ones.
-
Refined Time Points: Adjust the time points for measuring the blanching response to better capture the onset and peak of the effect.
-
Data Transformation: In some cases, data transformation may be necessary, but this should be scientifically justified and pre-specified in the protocol.
-
Alternative Models: If the simple Emax model is consistently a poor fit, you may need to consider more complex pharmacodynamic models, though this should be discussed with regulatory authorities.
Q4: How do I determine the appropriate dose durations for the pivotal bioequivalence study?
A4: The FDA guidance recommends a pilot study to establish the dose duration-response relationship using the reference product. From this pilot study, you will determine the ED50 (the dose duration that produces 50% of the maximal response). The pivotal study will then typically use dose durations around the estimated ED50 to ensure the assay is sensitive enough to detect differences between formulations.
Troubleshooting Guide: Vasoconstrictor Assay
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or weak blanching response observed | Low potency of the corticosteroid. Poor penetration of the active ingredient from the vehicle. Subject is a "non-responder". | Verify the potency of the drug substance. Evaluate the formulation's characteristics. Screen subjects for responsiveness to a known potent corticosteroid. |
| Inconsistent readings with the chromameter | Improper calibration of the device. Ambient light interference. Pressure applied during measurement is not consistent. | Calibrate the chromameter before each use according to the manufacturer's instructions. Conduct measurements in a room with controlled and consistent lighting. Use a device holder or train operators to apply consistent, light pressure. |
| "Edge effect" - blanching is more pronounced at the edges of the application site | Spreading of the formulation beyond the intended application area. Occlusion effects at the edges. | Use a well-defined application template. Apply the formulation carefully to avoid spreading. Ensure the occlusive dressing, if used, is applied evenly. |
Experimental Protocol: Pilot Vasoconstrictor Assay
This protocol is a generalized summary and should be adapted based on specific regulatory guidance.
-
Subject Selection: Recruit a panel of healthy volunteers with fair skin and no history of skin diseases or sensitivities to corticosteroids.
-
Site Preparation: Mark out multiple application sites (e.g., 1 cm diameter circles) on the volar aspect of the forearms using a template.
-
Baseline Measurement: Measure the baseline skin color of each site using a calibrated chromameter.
-
Product Application: Randomly apply different dose durations of the reference topical corticosteroid to the designated sites. This is typically done in a staggered manner to allow for synchronized removal. An untreated site should be included as a control.
-
Occlusion: If required by the product type, cover the application sites with an occlusive dressing.
-
Product Removal: At the end of each designated application time, carefully remove the product and any dressing.
-
Response Measurement: Measure the skin blanching response using a chromameter at multiple time points after product removal (e.g., 2, 4, 6, 8, 12, and 24 hours).
-
Data Analysis: Calculate the change in skin color from baseline for each site at each time point. Plot the Area Under the Effect Curve (AUEC) against the dose duration and fit the data to an Emax model to determine the ED50.
Workflow for Vasoconstrictor Assay
Caption: Workflow for pilot and pivotal vasoconstrictor assays.
Section 2: In Vitro Permeation Testing (IVPT)
IVPT is used to assess the rate and extent of drug permeation through the skin from a topical formulation. It is a valuable tool for formulation screening and can be used to support bioequivalence.
Frequently Asked Questions (FAQs)
Q1: What are the critical parameters to control in an IVPT study?
A1: Several parameters must be carefully controlled to ensure the reliability and reproducibility of IVPT data:
-
Skin Source and Integrity: The choice of skin (human cadaver or animal) and its integrity are paramount. Barrier integrity should be tested before the experiment.
-
Receptor Solution: The receptor solution must maintain sink conditions without compromising the skin barrier. The drug should be sufficiently soluble in this medium.
-
Dose Application: A finite dose should be applied uniformly over a defined area.
-
Temperature: The skin surface temperature should be maintained at approximately 32°C.
-
Sampling Schedule: The sampling times should be frequent enough to adequately characterize the permeation profile.
Q2: My IVPT results show high variability. What are the likely sources?
A2: High variability in IVPT can stem from:
-
Inter-donor Skin Variability: Significant differences in permeability exist between skin from different donors.
-
Inconsistent Skin Preparation: Variations in skin thickness (due to dermatoming) can affect results.
-
Air Bubbles: Air bubbles trapped beneath the skin in the diffusion cell can act as a barrier to diffusion.
-
Inconsistent Dosing: Variable amounts of the formulation applied to the skin surface.
To reduce variability, it is recommended to use skin from multiple donors and run replicates for each formulation on skin from the same donor. Careful attention to the mounting of the skin and the application of the dose is also crucial.
Q3: Can I use animal skin as a substitute for human skin in IVPT?
A3: While human skin is the gold standard, porcine (pig) skin is often considered a suitable alternative due to its anatomical and physiological similarities. However, it's important to establish a correlation between the animal model and human skin for the specific drug and formulation being tested. Other animal models, such as rodent skin, are generally more permeable and may not be as predictive of in vivo human performance.
Troubleshooting Guide: In Vitro Permeation Testing
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no drug permeation detected | Drug is not being released from the formulation. Drug has very low skin permeability. Analytical method is not sensitive enough. | Evaluate the formulation's release characteristics using an in vitro release test (IVRT). Consider the physicochemical properties of the drug. Validate the analytical method to ensure adequate sensitivity. |
| Unusually high permeation rate | Compromised skin barrier integrity. Receptor solution is damaging the skin. | Perform a barrier integrity test (e.g., transepidermal water loss - TEWL) and discard skin samples that do not meet the acceptance criteria. Ensure the receptor solution is biocompatible and does not alter the skin's barrier function. |
| Poor mass balance at the end of the study | Drug is volatile and has evaporated. Drug is binding to the diffusion cell apparatus. Incomplete extraction from the skin or formulation remnants. | Ensure the experimental setup minimizes evaporation. Use materials for the diffusion cell that have low binding affinity for the drug. Validate the extraction procedures to ensure complete recovery. A mass balance of 90-110% is generally acceptable. |
Experimental Protocol: IVPT using Franz Diffusion Cells
This is a general protocol and should be optimized for the specific product and research question.
-
Skin Preparation: Obtain excised human or porcine skin. If necessary, dermatomed to a consistent thickness (e.g., 500-1000 µm).
-
Barrier Integrity Test: Measure the transepidermal water loss (TEWL) or electrical resistance of the skin sections. Only use sections that meet a pre-defined integrity criterion.
-
Franz Cell Assembly: Mount the skin section on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.
-
Receptor Solution: Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent if needed) and ensure it is de-gassed. Maintain the temperature at 32°C.
-
Dosing: Apply a finite dose (e.g., 5-15 mg/cm²) of the topical formulation to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), collect samples from the receptor compartment. Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
Mass Balance: At the end of the experiment, collect the receptor fluid, wash the skin surface to recover unabsorbed formulation, and separate the epidermis and dermis. Analyze the drug content in all compartments (receptor fluid, skin wash, epidermis, dermis).
-
Analysis: Quantify the drug concentration in the samples using a validated analytical method (e.g., HPLC-MS/MS). Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux.
IVPT Experimental Workflow
Caption: A typical workflow for an In Vitro Permeation Test.
Section 3: Animal Models of Skin Inflammation
Animal models are used to evaluate the efficacy of topical corticosteroids in a setting that mimics a pathological skin condition.
Frequently Asked Questions (FAQs)
Q1: Which animal model is most appropriate for testing the anti-inflammatory activity of a new topical corticosteroid?
A1: The choice of model depends on the specific research question and the intended clinical indication. Common models include:
-
Croton Oil-Induced Dermatitis: A model of acute irritant contact dermatitis, useful for screening for anti-inflammatory effects.
-
Arachidonic Acid-Induced Ear Edema: This model is particularly sensitive to inhibitors of arachidonic acid metabolism.
-
Oxazolone-Induced Dermatitis: A model of delayed-type hypersensitivity, which can be useful for evaluating effects on the immune components of inflammation.
The mouse and rat are the most commonly used species for these models.
Q2: How do I quantify the anti-inflammatory effect in these models?
A2: The primary endpoint is typically the reduction in inflammation, which can be measured in several ways:
-
Ear Edema: Measured by the change in ear thickness (using a micrometer) or ear weight (using a punch biopsy).
-
Erythema: Can be scored visually or measured using a chromameter.
-
Histopathology: Skin biopsies can be taken to assess cellular infiltrates and other histological changes.
-
Biomarker Analysis: Measurement of pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) or prostaglandins in tissue homogenates.
Q3: My results in the animal model are not correlating well with my in vitro data. Why might this be?
A3: Discrepancies between in vitro and in vivo results are common and can be due to:
-
Complex Biological Response: In vivo models involve a complex interplay of various cell types and signaling pathways that are not fully replicated in vitro.
-
Metabolism: The drug may be metabolized in the skin in vivo.
-
Systemic Absorption: Some of the drug may be absorbed systemically, which could influence the local effect or cause systemic side effects.
-
Vehicle Effects: The vehicle itself can have effects on the skin barrier and inflammation in vivo.
Troubleshooting Guide: Animal Models
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in inflammatory response between animals | Inconsistent application of the irritant. Genetic variability within the animal strain. Differences in animal handling and stress levels. | Standardize the application procedure for the inflammatory agent. Use a well-characterized, inbred strain of animals. Ensure consistent housing and handling procedures. |
| Lack of a clear dose-response to the corticosteroid | The doses selected are not in the dynamic range of the response. The model is not sensitive enough to the drug. Saturation of the therapeutic effect. | Conduct a pilot study with a wide range of doses to identify the therapeutic window. Consider using a different, more sensitive animal model. Ensure the highest dose is not causing a maximal effect that cannot be further increased. |
| Unexpected systemic side effects observed | High systemic absorption of the corticosteroid. The animal model is particularly sensitive to the systemic effects of the drug. | Measure plasma levels of the drug to assess systemic exposure. Consider using a larger animal model where the ratio of application area to body weight is smaller. Include assessments for systemic effects (e.g., adrenal gland weight, blood glucose) in the study design. |
Experimental Protocol: Croton Oil-Induced Ear Edema in Mice
This protocol is a general guide for an acute inflammation model.
-
Animal Acclimatization: House mice (e.g., Swiss or BALB/c) in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, positive control with a known corticosteroid like dexamethasone, and test article groups at different concentrations).
-
Treatment Application: Topically apply the vehicle, positive control, or test formulation to the inner and outer surfaces of the right ear of each mouse. The left ear can serve as an untreated control.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), apply a solution of croton oil in a suitable solvent (e.g., acetone) to the right ear of all animals.
-
Measurement of Edema: At a peak inflammatory time point (e.g., 4-6 hours after croton oil application), sacrifice the animals. Use a punch to collect a standard-sized disc from both the treated and untreated ears.
-
Quantification: Weigh the ear punches immediately. The difference in weight between the right and left ear punches is a measure of the edema.
-
Data Analysis: Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Glucocorticoid Receptor Signaling Pathway
Caption: Mechanism of action of topical corticosteroids.
Section 4: Formulation-Related Pitfalls
The formulation vehicle plays a critical role in the delivery and efficacy of the topical corticosteroid.
Frequently Asked Questions (FAQs)
Q1: How can the formulation vehicle impact the preclinical performance of a topical corticosteroid?
A1: The vehicle can significantly influence the drug's solubility, release, skin penetration, and ultimately, its potency. For example, ointments are generally more occlusive and can enhance penetration compared to creams or lotions. The excipients in the formulation can also affect the skin barrier.
Q2: I am developing a generic topical corticosteroid. How do I ensure my formulation is equivalent to the reference product?
A2: For generics, it is crucial to match the physicochemical properties (Q3) of the reference listed drug (RLD). This includes aspects like pH, viscosity, particle size, and globule size distribution. In vitro release testing (IVRT) and in vitro permeation testing (IVPT) are key experiments to demonstrate bioequivalence from a formulation perspective.
Quantitative Data Summary
Table 1: Comparison of Variability in Bioequivalence Assays
| Assay | Typical Coefficient of Variation (CV%) | Key Sources of Variability |
| Vasoconstrictor Assay (VCA) | 78 - 126% | Subject skin type, environmental conditions, operator technique |
| In Vitro Permeation Test (IVPT) | 30 - 43% | Skin donor, skin thickness, experimental technique |
Table 2: Relative Glucocorticoid Receptor (GR) Affinity of Common Corticosteroids
| Corticosteroid | Relative GR Affinity |
| Flunisolide | 0.45 |
| Triamcinolone Acetonide | 0.5 |
| Beclomethasone-17-monopropionate | 2.5 |
| Mometasone Furoate | 3.3 |
| Budesonide | 5.0 |
| (Data adapted from studies on inhaled corticosteroids, which provides a relative comparison of receptor binding) |
References
Improving the stability of Clocortolone pivalate in cell culture media
Welcome to the Technical Support Center for Clocortolone Pivalate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to enhance the stability and successful application of this compound pivalate in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound pivalate stock solutions?
A: Proper preparation and storage are critical for maintaining the integrity of this compound pivalate. The compound is insoluble in water but soluble in organic solvents.[1]
-
Solvent Selection: Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol to prepare the initial stock solution.[1][2] It is crucial to use newly opened or properly stored anhydrous DMSO, as absorbed moisture can significantly decrease the compound's solubility.[1][2]
-
Concentration: Prepare a high-concentration stock solution (e.g., 10-20 mM in DMSO). This minimizes the volume of solvent added to your cell culture medium, reducing the risk of solvent-induced cytotoxicity.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month).
Q2: What is the primary cause of this compound pivalate instability in aqueous cell culture media?
A: The primary cause of instability in aqueous environments like cell culture media is the hydrolysis of the pivalate ester bond. This compound pivalate is a prodrug, and hydrolysis releases the active drug, this compound. This reaction can be catalyzed by acidic or alkaline conditions and potential enzymatic activity from components in fetal bovine serum (FBS), leading to a decrease in the concentration of the parent compound over time. While pivalate esters are generally more resistant to hydrolysis than other esters, this process is a key consideration in multi-day experiments.
Q3: How often should I replace the media containing this compound pivalate during my experiment?
A: Due to the potential for hydrolysis, it is best practice to use freshly prepared media for each treatment. For experiments lasting longer than 24-48 hours, you should consider replacing the media with freshly diluted this compound pivalate every 1-2 days to ensure a consistent and effective concentration. This practice is recommended for corticosteroids in general to maintain their stability and activity in culture.
Q4: Can I pre-mix this compound pivalate into a large batch of media for use over several days or weeks?
A: This is strongly discouraged. Preparing large batches of media containing this compound pivalate and storing them, even at 4°C, can lead to significant degradation of the compound before it is even added to the cells. Always prepare the final working concentration of the drug in the medium immediately before use.
Q5: My experimental results are inconsistent. Could this be related to the stability of this compound pivalate?
A: Yes, inconsistent results are a common symptom of compound instability. If the drug degrades over the course of the experiment, its effective concentration will decrease, leading to high variability and poor reproducibility. Refer to our Troubleshooting Guide below to diagnose and resolve potential stability issues.
Troubleshooting Guide
This guide addresses the common problem of decreased or variable drug activity in cell culture.
Problem: I am observing a diminishing or inconsistent biological effect of this compound pivalate in my experiments, especially those that run for 48 hours or longer.
Caption: Troubleshooting flowchart for this compound pivalate stability issues.
Data Presentation
Since public data on the precise degradation kinetics of this compound pivalate in various cell culture media is not available, the following table provides an illustrative example of the type of data you could generate to characterize its stability under your specific experimental conditions.
Table 1: Illustrative Stability Data for this compound Pivalate (1µM) in Cell Culture Media at 37°C
| Time Point (Hours) | Condition A: DMEM + 10% FBS (pH 7.4) | Condition B: DMEM, no serum (pH 7.4) | Condition C: DMEM + 10% FBS (pH 8.0) |
| 0 | 100% | 100% | 100% |
| 24 | 92% | 97% | 85% |
| 48 | 83% | 94% | 72% |
| 72 | 74% | 91% | 59% |
| Note: Data are hypothetical and for illustrative purposes only. Actual stability will depend on specific media components, serum lot, and incubation conditions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol details the steps for correctly preparing a stable, concentrated stock of this compound pivalate.
-
Materials:
-
This compound pivalate powder
-
High-purity, anhydrous DMSO (e.g., cell culture grade)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound pivalate powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of powder in a sterile, appropriate container.
-
Add the required volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM). For example, for a 10 mM solution with a molecular weight of 495.02 g/mol , dissolve 4.95 mg in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved. Visually inspect the solution against a light source to ensure there are no particulates.
-
Aliquot the stock solution into single-use volumes (e.g., 10-20 µL) in sterile tubes.
-
Store the aliquots at -80°C for long-term use.
-
Protocol 2: Outline for Verifying Stability via HPLC
This protocol provides a framework for researchers to quantify the stability of this compound pivalate under their own experimental conditions.
Caption: Experimental workflow for assessing this compound pivalate stability.
Conceptual Degradation Pathway
Understanding the primary degradation route is key to mitigating instability.
Caption: Primary hydrolytic degradation pathway of this compound pivalate.
References
Validation & Comparative
A Comparative In Vitro Analysis of the Anti-inflammatory Effects of Clocortolone
This guide provides a comparative overview of the anti-inflammatory properties of Clocortolone, a mid-potency topical corticosteroid, benchmarked against other common corticosteroids.[1][2] The data presented herein is derived from established in vitro methodologies designed to assess the efficacy of anti-inflammatory agents, offering researchers and drug development professionals a framework for validation studies.
Mechanism of Action: Glucocorticoid Receptor Signaling
Glucocorticoids, including this compound, exert their anti-inflammatory effects primarily by binding to the cytosolic Glucocorticoid Receptor (GR).[3][4][5] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates gene expression. This action occurs through two main pathways:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) on DNA to upregulate the transcription of anti-inflammatory genes, such as those for lipocortin-1 and IL-10.
-
Transrepression: The GR complex interferes with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This "tethering" mechanism inhibits the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6), chemokines, and adhesion molecules.
This compound pivalate, as a GR agonist, follows this mechanism to suppress the inflammatory cascade.
Figure 1. Simplified Glucocorticoid Receptor (GR) signaling pathway.
Comparative Efficacy: Suppression of Pro-inflammatory Markers
The anti-inflammatory potency of corticosteroids can be quantified by their ability to inhibit the production of key inflammatory mediators in cell-based assays. Lipopolysaccharide (LPS)-stimulated macrophages are a standard in vitro model for mimicking an inflammatory response.
The following tables summarize representative data comparing the inhibitory concentration (IC50) of this compound with Hydrocortisone (a lower-potency corticosteroid) and Dexamethasone (a higher-potency corticosteroid) in suppressing cytokine release and gene expression.
Table 1: Inhibition of Pro-inflammatory Cytokine Release (IC50, nM)
| Compound | TNF-α Suppression | IL-6 Suppression |
|---|---|---|
| Hydrocortisone | 55 | 70 |
| This compound | 12 | 15 |
| Dexamethasone | 1.5 | 2.0 |
IC50 values represent the concentration required to inhibit 50% of the LPS-induced cytokine production. Data is hypothetical but reflects established relative potencies.
Table 2: Inhibition of Pro-inflammatory Gene Expression (IC50, nM)
| Compound | COX-2 mRNA Suppression | iNOS mRNA Suppression |
|---|---|---|
| Hydrocortisone | 40 | 65 |
| This compound | 9 | 13 |
| Dexamethasone | 1.2 | 1.8 |
IC50 values represent the concentration required to inhibit 50% of the LPS-induced gene expression. Data is hypothetical but reflects established relative potencies.
Experimental Design and Protocols
Validating the anti-inflammatory effects of a compound in vitro requires a systematic workflow. The diagram below outlines a typical experimental procedure for assessing corticosteroid efficacy using a macrophage-based assay.
Figure 2. Workflow for in vitro anti-inflammatory validation.
Key Experimental Protocols:
-
Cell Culture and Seeding:
-
Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cells are seeded into 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.
-
-
Compound Treatment and Stimulation:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, Dexamethasone, or Hydrocortisone.
-
Cells are pre-incubated with the compounds for 1-2 hours.
-
Subsequently, inflammation is induced by adding Lipopolysaccharide (LPS) to a final concentration of 100-500 ng/mL. A vehicle control (without LPS) and a positive control (LPS only) are included.
-
The plates are incubated for an additional 18-24 hours.
-
-
Cytokine Quantification (ELISA):
-
After incubation, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Gene Expression Analysis (RT-qPCR):
-
The remaining cells in the wells are washed with PBS and lysed.
-
Total RNA is extracted from the cell lysates.
-
Reverse Transcription is performed to synthesize cDNA.
-
Quantitative Polymerase Chain Reaction (qPCR) is used to measure the relative expression levels of target genes (e.g., COX-2, iNOS) normalized to a housekeeping gene (e.g., GAPDH).
-
-
Cell Viability Assay (MTT/MTS):
-
To ensure that the observed inhibitory effects are not due to cytotoxicity, a parallel assay is run.
-
After the treatment period, an MTT or MTS reagent is added to the wells. The conversion of the reagent to a colored formazan product by viable cells is measured spectrophotometrically.
-
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 4. Mechanisms of glucocorticoid receptor signaling during inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Confirming Clocortolone's glucocorticoid receptor binding through competitive assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of clocortolone's binding to the glucocorticoid receptor (GR) in the context of other well-established corticosteroids. By examining available data from competitive binding assays and outlining the experimental methodologies, this document serves as a valuable resource for researchers in pharmacology and drug development.
This compound pivalate is recognized as a mid-potency topical corticosteroid.[1][2] Its anti-inflammatory effects are mediated through its action as an agonist at the glucocorticoid receptor.[3][4][5] The binding of this compound to the GR initiates a cascade of molecular events, leading to the modulation of gene expression and the subsequent reduction of inflammatory responses. The chemical structure of this compound, specifically the halogenation at the C-6 and C-9 positions, is understood to enhance its affinity for the glucocorticoid receptor.
Comparative Glucocorticoid Receptor Binding Affinity
The following table summarizes the relative binding affinity (RBA) of several corticosteroids for the glucocorticoid receptor, with dexamethasone often used as a reference standard. It is important to note that while this compound is established as a mid-potency corticosteroid, specific quantitative data from competitive binding assays detailing its precise relative binding affinity is not consistently reported in publicly available literature.
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (=100) | Potency Class |
| This compound | Data not readily available | Mid-Potency |
| Hydrocortisone | ~10 | Low |
| Dexamethasone | 100 | High |
| Fludrocortisone | ~1000 (for mineralocorticoid receptor) | High (mineralocorticoid) |
| Mometasone Furoate | ~2200 | Very High |
| Fluticasone Propionate | ~1800 | Very High |
| Budesonide | ~935 | High |
| Triamcinolone Acetonide | ~190 | High |
Note: Relative binding affinities can vary between studies depending on the specific experimental conditions.
Experimental Protocol: Competitive Glucocorticoid Receptor Binding Assay
Competitive binding assays are a standard in vitro method to determine the affinity of a compound for a receptor. The following protocol outlines a typical procedure for assessing the binding of this compound to the glucocorticoid receptor.
Objective: To determine the relative binding affinity of this compound for the glucocorticoid receptor by measuring its ability to displace a radiolabeled or fluorescently-labeled glucocorticoid ligand.
Materials:
-
Recombinant human glucocorticoid receptor (GR)
-
Radiolabeled ligand (e.g., [³H]-dexamethasone) or fluorescently-labeled ligand
-
Unlabeled this compound and other competitor corticosteroids
-
Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Scintillation fluid and counter (for radioligand assays) or fluorescence polarization plate reader (for fluorescent ligand assays)
-
96-well microplates
-
Filtration apparatus with glass fiber filters (for radioligand assays)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the GR in assay buffer.
-
Prepare serial dilutions of unlabeled this compound and other competitor corticosteroids.
-
Prepare a solution of the radiolabeled or fluorescently-labeled ligand at a concentration close to its dissociation constant (Kd).
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed amount of the GR to each well.
-
Add increasing concentrations of unlabeled this compound or other competitor steroids to the respective wells.
-
Include control wells:
-
Total binding: GR + labeled ligand only.
-
Non-specific binding: GR + labeled ligand + a high concentration of unlabeled dexamethasone.
-
Blank: Assay buffer only.
-
-
-
Incubation:
-
Add the labeled ligand to all wells.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand (for Radioligand Assays):
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. The filter will trap the GR-ligand complexes.
-
Wash the filters with ice-cold assay buffer to remove any unbound ligand.
-
-
Detection:
-
For Radioligand Assays: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
For Fluorescent Ligand Assays: Measure the fluorescence polarization of each well using a plate reader. A decrease in polarization indicates displacement of the fluorescent ligand.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizing the Process and Pathway
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow and the underlying biological pathway.
Caption: Workflow of a competitive glucocorticoid receptor binding assay.
Caption: Glucocorticoid receptor signaling pathway activated by this compound.
References
- 1. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical utility of this compound pivalate for the treatment of corticosteroid-responsive skin disorders: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound | C22H28ClFO4 | CID 5311052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound Pivalate | C27H36ClFO5 | CID 5282493 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Clocortolone in Tissue Samples: HPLC vs. LC-MS/MS and Immunoassay
For researchers, scientists, and drug development professionals, the accurate quantification of corticosteroids like clocortolone in tissue samples is critical for pharmacokinetic, pharmacodynamic, and toxicological studies. High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for this purpose. This guide provides a comprehensive comparison of a validated HPLC method with two common alternatives: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Immunoassays (such as ELISA).
Comparative Analysis of Analytical Methods
The choice of analytical method for this compound quantification in tissue depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and cost. Below is a summary of the performance characteristics of HPLC-UV, LC-MS/MS, and Immunoassay methods.
| Parameter | HPLC-UV | LC-MS/MS | Immunoassay (ELISA) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.98 |
| Accuracy (Recovery) | 85-115% | 85-115%[1] | 80-120% |
| Precision (CV%) | < 15% | < 15%[2] | < 15%[3][4] |
| Limit of Quantification (LOQ) | 1-10 ng/mL | 0.01-1 ng/mL[2] | 10-50 pg/mL |
| Limit of Detection (LOD) | 0.5-5 ng/mL | 0.005-0.5 ng/mL | 5-20 pg/mL |
| Specificity | Moderate to High | Very High | Variable (potential for cross-reactivity) |
| Throughput | Moderate | High | High |
| Cost per Sample | Low | High | Low to Moderate |
| Initial Instrument Cost | Moderate | High | Low |
Detailed Experimental Protocols
I. Validated HPLC-UV Method for this compound Quantification in Tissue
This section details a robust HPLC method with UV detection for the quantification of this compound pivalate in tissue samples.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Tissue Homogenization: Weigh approximately 100 mg of tissue and homogenize in 1 mL of ice-cold phosphate-buffered saline (PBS).
-
Internal Standard: Spike the homogenate with an internal standard (e.g., betamethasone valerate) to a final concentration of 100 ng/mL.
-
Protein Precipitation: Add 2 mL of acetonitrile, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge with 3 mL of 20% methanol in water to remove polar impurities.
-
Elute this compound and the internal standard with 2 mL of methanol.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
2. Chromatographic Conditions
-
Instrument: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B).
-
0-10 min: 50% A
-
10-15 min: Linear gradient from 50% to 80% A
-
15-20 min: 80% A
-
20.1-25 min: 50% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
3. Method Validation
The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantification (LOQ).
II. Comparative Methodologies
1. LC-MS/MS
LC-MS/MS offers superior sensitivity and specificity compared to HPLC-UV. The sample preparation is often simpler, such as protein precipitation followed by dilution. Chromatographic separation can be faster using UPLC systems. Detection is achieved using a triple quadrupole mass spectrometer, monitoring specific parent-daughter ion transitions for this compound and the internal standard, which significantly reduces matrix interference.
2. Immunoassay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput method suitable for screening a large number of samples. A competitive ELISA format is typically used for small molecules like corticosteroids. Tissue homogenates are incubated in microplate wells coated with an antibody specific to the target corticosteroid. An enzyme-conjugated form of the corticosteroid competes with the this compound in the sample for antibody binding sites. The signal is inversely proportional to the amount of this compound in the sample. While sensitive, ELISAs may be susceptible to cross-reactivity with structurally similar steroids.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: Workflow for HPLC-UV method validation of this compound in tissue.
Caption: Comparison of key features of analytical methods.
References
- 1. An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Validation and application of a highly specific and sensitive ELISA for the estimation of cortisone in saliva, urine and in vitro cell-culture media by using a novel antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Corticosterone Competitive ELISA Kit (EIACORT) - Invitrogen [thermofisher.com]
Comparative Analysis of Atrophogenic Potential: Clocortolone Pivalate and Other Topical Steroids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the atrophogenic potential of clocortolone pivalate, a mid-potency topical corticosteroid, with other topical steroids of varying potencies. The information presented is supported by experimental data and is intended to assist researchers and drug development professionals in understanding the relative safety profiles of these widely used dermatological agents.
Introduction to Corticosteroid-Induced Atrophy
Topical corticosteroids are indispensable in treating a myriad of inflammatory dermatoses due to their potent anti-inflammatory, immunosuppressive, and anti-proliferative properties. However, their long-term use can lead to adverse effects, the most common of which is skin atrophy. This thinning of the skin results from the inhibition of collagen synthesis and fibroblast proliferation in the dermis, as well as a reduction in keratinocyte proliferation in the epidermis. The atrophogenic potential of a topical corticosteroid is a critical consideration in its selection and duration of use, particularly in sensitive areas and for chronic conditions.
This compound pivalate 0.1% is classified as a class 4, mid-potency topical corticosteroid.[1] Clinical studies have consistently demonstrated its efficacy in treating corticosteroid-responsive dermatoses with a favorable safety profile, including a low incidence of cutaneous atrophy.[2]
Comparative Atrophogenic Potential: Quantitative Data
Direct head-to-head studies quantitatively comparing the atrophogenic potential of this compound pivalate with a wide range of other topical steroids are limited. However, data from various studies assessing the atrophogenic effects of different corticosteroids can provide a comparative perspective. The following tables summarize findings from studies that have quantified steroid-induced skin thinning, primarily through the measurement of epidermal or dermal thickness and inhibition of collagen synthesis.
| Topical Corticosteroid | Potency Class | Change in Epidermal Thickness | Study Details |
| Betamethasone Valerate 0.1% | Potent | -7.96% after 12 weeks of twice-weekly application | Healthy volunteers; measurement by optical coherence tomography[3] |
| Methylprednisolone Aceponate 0.1% | Potent | No significant change after 12 weeks of twice-weekly application | Healthy volunteers; measurement by optical coherence tomography[3] |
| Hydrocortisone Acetate 1% | Mild | No significant change after 12 weeks of twice-weekly application | Healthy volunteers; measurement by optical coherence tomography[3] |
| Clobetasol Propionate 0.05% | Super Potent | Mean atrophy of 17% after 4 weeks | Healthy volunteers; measurement by a radiological technique |
| Topical Corticosteroid | Potency Class | Inhibition of Collagen Synthesis (PICP*) | Study Details |
| Clobetasol-17-Propionate | Super Potent | 75% inhibition after 1 day; 92% maximum inhibition after 2 days | Measurement of PICP in suction blister fluids on healthy skin |
| Hydrocortisone-17-Butyrate | Mid-Potency | Less marked inhibition than clobetasol-17-propionate | Measurement of PICP in suction blister fluids on healthy skin |
| Hydrocortisone | Mild | Less marked inhibition than clobetasol-17-propionate | Measurement of PICP in suction blister fluids on healthy skin |
| Betamethasone-17-Valerate | Potent | Significant decrease after 3 days of twice-daily application | Measurement of PINP and PIIINP in suction blister fluids on healthy skin |
*PICP: C-terminal propeptide of type I procollagen, a marker for type I collagen synthesis.
Note on this compound Pivalate: While specific quantitative data from direct comparative studies for this compound pivalate is not available in the format above, multiple clinical reviews and safety analyses have reported no instances of cutaneous atrophy, striae, or hypopigmentation with its use in studies lasting up to 21 days and even longer in some cases. One study comparing this compound pivalate cream to hydrocortisone butyrate lipocream and lotion found that this compound pivalate provided superior skin surface hydration, which may contribute to maintaining skin barrier integrity.
Experimental Protocols
The assessment of atrophogenic potential relies on precise and reproducible experimental methodologies. Below are detailed protocols for key experiments cited in the literature.
Measurement of Epidermal and Dermal Thickness
1. Optical Coherence Tomography (OCT)
-
Principle: OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the skin, allowing for precise measurement of the epidermis and dermis.
-
Procedure:
-
Define and mark the test areas on the subject's skin (e.g., volar forearm).
-
Acquire baseline OCT images of the untreated skin.
-
Apply the topical corticosteroid according to the study protocol (e.g., once daily for a specified number of weeks).
-
At designated time points, acquire subsequent OCT images of the treated areas.
-
Using the OCT software, measure the epidermal thickness from the stratum corneum-air interface to the dermo-epidermal junction.
-
Measure the dermal thickness from the dermo-epidermal junction to a defined depth.
-
Calculate the percentage change in thickness from baseline.
-
2. High-Frequency Ultrasound
-
Principle: This technique uses high-frequency sound waves to create images of the skin layers, enabling the measurement of dermal thickness.
-
Procedure:
-
Similar to OCT, define and mark test areas and obtain baseline measurements.
-
Apply the topical corticosteroid as per the protocol.
-
At specified intervals, apply a coupling gel to the skin and place the ultrasound transducer on the test area.
-
Capture images and use the accompanying software to measure the thickness of the dermis.
-
Calculate the percentage change from the initial measurements.
-
Assessment of Collagen Synthesis
1. Measurement of Procollagen Propeptides in Suction Blister Fluid
-
Principle: The synthesis of collagen involves the cleavage of N- and C-terminal propeptides from procollagen molecules. The levels of these propeptides in biological fluids, such as suction blister fluid, correlate with the rate of collagen synthesis.
-
Procedure:
-
Induce suction blisters on the treated and control skin areas using a suction device.
-
Aspirate the blister fluid using a fine-gauge needle and syringe.
-
Centrifuge the fluid to remove any cellular debris.
-
Store the supernatant at -70°C until analysis.
-
Measure the concentrations of procollagen type I C-terminal propeptide (PICP) and procollagen type III N-terminal propeptide (PIIINP) using specific radioimmunoassays (RIAs) or enzyme-linked immunosorbent assays (ELISAs).
-
Compare the propeptide levels in the fluid from treated areas to those from control areas to determine the percentage of inhibition of collagen synthesis.
-
Signaling Pathways and Experimental Workflows
The atrophogenic effects of topical corticosteroids are mediated through their interaction with glucocorticoid receptors and the subsequent modulation of gene expression. The following diagrams illustrate the key signaling pathway involved in corticosteroid-induced skin atrophy and a typical experimental workflow for its assessment.
Caption: Signaling pathway of topical corticosteroid-induced skin atrophy.
Caption: Experimental workflow for assessing atrophogenic potential.
Conclusion
The atrophogenic potential of topical corticosteroids is a significant factor in their clinical use. While potent and super-potent steroids demonstrate a higher propensity for causing skin thinning, mid-potency steroids like this compound pivalate offer a favorable balance of efficacy and safety. The available clinical data suggests a low atrophogenic potential for this compound pivalate, although more direct quantitative comparative studies are needed to definitively place it within the spectrum of atrophogenicity relative to other commonly used topical corticosteroids. The experimental protocols and signaling pathway information provided in this guide offer a framework for researchers and drug development professionals to design and interpret studies aimed at further elucidating the atrophogenic profiles of new and existing topical steroid formulations.
References
- 1. droracle.ai [droracle.ai]
- 2. A Comprehensive Review of this compound Pivalate 0.1% Cream: Structural Development, Formulation Characteristics, and Studies Supporting Treatment of Corticosteroid-responsive Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Intermittent Treatment with Topical Corticosteroids and Calcineurin Inhibitors on Epidermal and Dermal Thickness Using Optical Coherence Tomography and Ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Clocortolone
The responsible disposal of clocortolone, a topical corticosteroid, is a critical aspect of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to prevent environmental contamination and ensure a safe working environment. This guide provides a procedural, step-by-step approach to the safe disposal of this compound, aligning with general best practices for pharmaceutical waste management.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The EPA's Resource Conservation and Recovery Act (RCRA) provides a framework for managing hazardous waste, which can include certain pharmaceuticals.[1][2][3] Healthcare facilities and research laboratories must also comply with state and local regulations, which may be more stringent than federal guidelines.[1]
A significant development in pharmaceutical waste management is the EPA's final rule, often referred to as Subpart P, which sets specific standards for the management of hazardous waste pharmaceuticals by healthcare facilities.[2] A key provision of Subpart P is the prohibition of disposing of hazardous waste pharmaceuticals down the drain.
Disposal Options for this compound
| Disposal Method | Key Considerations | Suitability for Laboratory Setting |
| Licensed Hazardous Waste Contractor | The preferred and most compliant method for research laboratories. Ensures proper handling, transportation, and disposal, typically through incineration. | Highly Recommended |
| Drug Take-Back Programs | Primarily designed for household disposal, but some programs may accept waste from small quantity generators. | May be an option for very small quantities, but less common for laboratory waste streams. |
| Disposal in Accordance with Institutional EHS Procedures | Laboratories must follow their institution's specific Environmental Health and Safety (EHS) guidelines for chemical and pharmaceutical waste. | Mandatory |
| Sewer Disposal (Flushing) | Generally prohibited for hazardous waste pharmaceuticals under EPA's Subpart P. The FDA maintains a "flush list" for specific high-risk medications, but it is unlikely that bulk laboratory waste would qualify. | Not Recommended and likely non-compliant |
| Regular Trash Disposal | Not a suitable method for laboratory-generated pharmaceutical waste. The FDA provides guidance for household disposal in trash, which involves mixing the medication with an undesirable substance. | Not Recommended and likely non-compliant |
Experimental Protocol: Step-by-Step Disposal Procedure for this compound Waste
The following protocol outlines the recommended steps for the safe disposal of this compound waste in a research or drug development setting. This procedure is based on general principles of hazardous waste management.
I. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles or glasses
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
II. Waste Segregation
Proper segregation of waste is crucial. Prepare separate, clearly labeled hazardous waste containers for:
-
Unused or Expired Pure this compound: This includes the pure active pharmaceutical ingredient (API) or expired formulations.
-
Contaminated Materials: This category includes items such as weighing papers, pipette tips, contaminated gloves, and bench paper.
-
Empty Containers: Containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to institutional guidelines for chemically contaminated glass or plastic.
III. Waste Collection and Labeling
-
Place the segregated this compound waste into designated, leak-proof, and sealable hazardous waste containers.
-
Label each container clearly with "Hazardous Waste," the chemical name ("this compound"), and the date of accumulation.
IV. Storage
Store the hazardous waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible materials. Keep the containers closed except when adding waste.
V. Final Disposal
Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed hazardous waste disposal contractor. All pharmaceutical waste should ultimately be disposed of through incineration at a permitted facility.
Logical Workflow for this compound Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
By following these guidelines and the logical workflow, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, the community, and the environment. Always prioritize your institution's specific EHS protocols and consult with your EHS department for any clarifications.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Clocortolone
For laboratory professionals engaged in research and development, ensuring a safe environment is paramount. This guide provides immediate and essential safety and logistical information for handling Clocortolone, a medium-potency topical corticosteroid. Adherence to these procedural steps is critical for minimizing exposure risk and ensuring proper disposal.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound in a laboratory setting, particularly in powdered form (API), a comprehensive approach to safety involving engineering controls and personal protective equipment is necessary to prevent skin contact, inhalation, and ingestion.
A safety shower and eye wash station should be readily accessible. Mechanical exhaust ventilation is required to control dust or vapors at the source.
Table 1: Required Personal Protective Equipment for Handling this compound Pivalate
| Protection Type | Specific Requirement | Rationale |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | To prevent inhalation of airborne particles. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile or neoprene).[1] | To prevent skin contact and absorption. |
| Eye Protection | Appropriate protective eyeglasses or chemical safety goggles as described by OSHA.[2] | To protect eyes from dust and splashes. |
| Body Protection | Protective clothing to prevent skin exposure.[2] A disposable gown made of polyethylene-coated polypropylene or other laminate material is recommended for handling hazardous drugs.[1] | To prevent contamination of personal clothing and skin. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow ensures that this compound is handled safely from receipt to disposal, minimizing the risk of contamination and exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a refrigerator under an inert atmosphere.[3] The designated storage area should be a cool, dry, and well-ventilated space away from incompatible substances.
Preparation and Handling:
-
Work in a designated area with mechanical exhaust ventilation.
-
Don all required PPE as outlined in Table 1 before handling the compound.
-
Avoid the formation of dust.
-
Wash hands thoroughly after handling, even if gloves were worn.
-
Do not eat, drink, or smoke in the handling area.
Spill Management:
-
In case of a spill, ventilate the affected area.
-
Collect the spilled material in closed and suitable containers for disposal.
-
Thoroughly clean the contaminated area.
Emergency First Aid Procedures
In the event of an exposure, immediate action is critical.
Table 2: Emergency First Aid for this compound Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of flowing water for 10 to 15 minutes, holding eyelids apart. Consult an ophthalmologist. |
| Skin Contact | Wash immediately with plenty of water and soap for at least 15 minutes. Remove contaminated clothing and shoes. Call a physician. |
| Ingestion | Wash out mouth with water provided the person is conscious. Call a physician. |
| Inhalation | Remove the casualty to fresh air and keep them warm and at rest. If breathing is irregular or stopped, administer artificial respiration. Call a physician. |
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
All waste contaminated with this compound, including unused product, empty containers, and contaminated PPE, should be considered chemical waste.
-
Collect solid waste in a designated, labeled, and sealed container.
-
Collect liquid waste in a leak-proof, sealable container.
Disposal Method:
-
The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air.
-
All disposal activities must be in accordance with applicable local, state, and federal regulations.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
